molecular formula C11H13NO B1304170 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 493-50-5

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1304170
CAS No.: 493-50-5
M. Wt: 175.23 g/mol
InChI Key: XPXZIZIGEKZVMQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXZIZIGEKZVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383140
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-50-5
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde
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Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a substituted tetrahydroquinoline core, renders it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its significant applications in drug discovery, particularly in the synthesis of kinase inhibitors and dopamine receptor antagonists. Spectroscopic data, based on closely related analogs, are presented to aid in its characterization. Furthermore, this document illustrates its role in modulating key signaling pathways implicated in cancer and neurological disorders, supported by diagrams generated using the DOT language.

Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder.[1] Its core structure consists of a tetrahydroquinoline moiety with a methyl group at the nitrogen (position 1) and a formyl group at position 6 of the aromatic ring. This combination of a saturated heterocyclic amine and an aromatic aldehyde makes it a versatile intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
CAS Number 493-50-5[1]
Appearance Light yellow to Brown crystalline powder[1]
Melting Point 28-29 °C
Boiling Point 219-221 °C @ 15 Torr
Density 1.102 g/cm³
Flash Point 142.5 °C
Refractive Index 1.587
Storage Store at 0-8 °C[1]

Synthesis and Experimental Protocols

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

General Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Start_Mat 1-Methyl-1,2,3,4- tetrahydroquinoline Start_Mat->Iminium_Intermediate Electrophilic Aromatic Substitution Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Final_Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Hydrolysis->Final_Product

A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from General Vilsmeier-Haack Procedures)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4][5]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

  • Formylation Reaction: Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Expected Key Features
¹H NMR - Aromatic protons in the 7.0-7.8 ppm region, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring. - A singlet for the aldehyde proton around 9.5-10.0 ppm. - A singlet for the N-methyl protons around 2.8-3.0 ppm. - Triplets for the methylene protons at C2 and C4 of the tetrahydroquinoline ring. - A multiplet for the methylene protons at C3. (Based on data for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[6])
¹³C NMR - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals in the 120-150 ppm range. - A signal for the N-methyl carbon around 40 ppm. - Signals for the aliphatic carbons (C2, C3, C4) in the 20-50 ppm range.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-N stretching vibrations. (Based on general IR data for quinolines[7])
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 175.23. - Characteristic fragmentation patterns for tetrahydroquinolines, including loss of the methyl group and cleavage of the heterocyclic ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, primarily due to the established biological activity of the tetrahydroquinoline scaffold.[2]

Synthesis of Kinase Inhibitors

The quinoline core is a well-established scaffold for the design of kinase inhibitors.[8] Derivatives of this compound can be elaborated to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. The aldehyde group provides a convenient handle for introducing diverse pharmacophores through reactions like reductive amination or Wittig reactions, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[9][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

The PI3K/Akt signaling pathway and points of inhibition.
Development of Dopamine Receptor Antagonists

The tetrahydroquinoline and the structurally related tetrahydroisoquinoline moieties are privileged scaffolds for ligands targeting dopamine receptors, particularly the D3 subtype. D3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia. The aldehyde functionality of this compound can be used to build out the molecular structure to achieve high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.

Dopamine_Signaling Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds to G_Protein G-protein D3_Receptor->G_Protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist Tetrahydroquinoline-based Antagonist Antagonist->D3_Receptor Blocks

Simplified dopamine receptor signaling and antagonist action.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde group allow for extensive chemical derivatization. The demonstrated utility of the tetrahydroquinoline scaffold in potent kinase inhibitors and selective dopamine receptor antagonists underscores the importance of this compound in modern drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 493-50-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 493-50-5), a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, proposes a plausible synthetic route in the absence of a detailed experimental protocol in peer-reviewed literature, and clarifies the current understanding of its biological activity.

Core Compound Properties

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a formyl group at position 6 of the aromatic ring. Its structure makes it a valuable intermediate for the synthesis of more complex molecules.[1] Commercial suppliers describe it as a light yellow to brown crystalline powder.[1]

PropertyValueReference(s)
CAS Number 493-50-5[1]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Light yellow to Brown crystalline powder[1]
Purity ≥ 95% (NMR)[1]
Storage Temperature 0-8 °C[1]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The synthesis of this compound can be envisioned via the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring system activates the aromatic ring, directing the electrophilic substitution to the para position (position 6).

General Experimental Protocol for Vilsmeier-Haack Formylation:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphoryl chloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, an electrophilic chloroiminium salt.[5]

  • Formylation: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction mixture is then typically heated to drive the reaction to completion.[2]

  • Hydrolysis: Upon completion of the reaction, the mixture is cooled and quenched by pouring it onto ice water. The intermediate iminium salt is hydrolyzed to the corresponding aldehyde. The pH is often adjusted with a base to facilitate the hydrolysis and neutralize the acidic reaction mixture.

  • Work-up and Purification: The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The final product is then purified using standard techniques such as column chromatography or recrystallization.

G cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Starting_material 1-Methyl-1,2,3,4- tetrahydroquinoline Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Starting_material->Iminium_intermediate Electrophilic Aromatic Substitution Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Iminium_intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Proposed Vilsmeier-Haack Synthesis Workflow.

Spectroscopic and Physicochemical Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the scientific literature. The table below summarizes the available physicochemical properties. For comparison, mass spectrometry and infrared spectroscopy data for the related compound, 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, are available in public databases.[7]

Data TypeValue / DescriptionReference(s)
Melting Point 28-29 °C[6] (from supplier data)
Boiling Point 219-221 °C @ 15 Torr[6] (from supplier data)
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrometry Data not available
Infrared (IR) Spectroscopy Data not available

Biological Activity and Mechanism of Action

There is currently no specific information in the peer-reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

It is crucial to distinguish this compound from its structural isomer, 1-methyl-1,2,3,4-tetrahydroiso quinoline (1MeTIQ). Extensive research has been conducted on 1MeTIQ, demonstrating its neuroprotective properties.[8][9][10][11][12] However, due to the differences in the core heterocyclic structure, the biological activities of 1MeTIQ should not be extrapolated to this compound. The aldehyde functional group at position 6 further differentiates the target compound, suggesting a different reactivity and potential for biological interactions.

The tetrahydroquinoline scaffold itself is present in a number of biologically active compounds, and derivatives have been explored for a range of therapeutic applications.[13] This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive molecules.

G cluster_quinoline Tetrahydroquinoline Derivative cluster_isoquinoline Tetrahydroisoquinoline Isomer quinoline This compound (CAS 493-50-5) quinoline_activity Biological Activity: Not Documented quinoline->quinoline_activity has warning Caution: Structural Isomers with Different Properties quinoline->warning isoquinoline 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) isoquinoline_activity Known Biological Activity: Neuroprotective isoquinoline->isoquinoline_activity has isoquinoline->warning

Structural Isomerism and Biological Activity.

Conclusion

This compound is a commercially available compound with potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While its fundamental physicochemical properties are partially documented by chemical suppliers, there is a notable absence of detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization in the public scientific literature. Furthermore, no studies on its biological activity or mechanism of action have been identified. This highlights a significant knowledge gap and presents an opportunity for further research to explore the synthetic utility and potential bioactivity of this compound and its derivatives. Researchers are cautioned against extrapolating biological data from its well-studied structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutics, particularly for neurological disorders.[1]

Core Physicochemical Properties

This compound is a light yellow to brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NOEchemi
Molecular Weight 175.23 g/mol Chem-Impex
CAS Number 493-50-5Chem-Impex
Appearance Light yellow to Brown crystalline powderChem-Impex
Melting Point 28-29 °CEchemi
Boiling Point 219-221 °C @ 15 TorrEchemi
Density 1.102 g/cm³Echemi
Refractive Index 1.587Echemi
Purity ≥ 95% (NMR)Chem-Impex

Synthesis and Characterization

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the substrate is 1-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electrophilic iminium ion then attacks the electron-rich aromatic ring of the tetrahydroquinoline. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

A general procedure for the Vilsmeier-Haack formylation of an N-alkyl-tetrahydroquinoline is as follows:

  • Reagent Preparation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring. The resulting mixture is the Vilsmeier reagent.

  • Reaction: A solution of the N-alkyl-1,2,3,4-tetrahydroquinoline in DMF is added to the prepared Vilsmeier reagent.

  • Heating: The reaction mixture is heated, typically for several hours, to drive the formylation reaction to completion.

  • Workup: The cooled reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution. The product is then typically extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the pure N-alkyl-hydroquinolinecarbaldehyde.

A study on the synthesis of new N-alkyl-6(8)-formylhydroquinolines reported that the Vilsmeier-Haack reaction of 7- and 8-substituted N-alkyl-1,2,3,4-tetrahydroquinolines led to the formation of 6-formylhydroquinolines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the N-methyl protons (as a singlet), and the aliphatic protons of the tetrahydroquinoline ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190 ppm), the aromatic carbons, the N-methyl carbon, and the aliphatic carbons of the heterocyclic ring.

For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the following NMR data has been reported:

  • ¹H NMR (δ): 9.87 (s, 1H, CHO), 7.44 (s, 1H, C(5)H), 6.37 (s, 1H, C(8)H), 2.87 (s, 3H, NMe), 2.76 (m, 1H, C(4)), 2.49 (s, 3H, C(7)Me), 1.84 (dd, 1H, C(3)H), 1.72 (dd, 1H, C(3)H).

  • ¹³C NMR (δ): 189.50, 149.82, 140.34, 128.42, 124.86, 121.84, 112.53, 54.72, 45.30, 31.46, 28.50, 26.00, 24.66, 19.13, 19.03.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1670-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a mass-to-charge ratio (m/z) of 248 [M + H]⁺ has been reported.

Logical Relationships in Synthesis

The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear logical progression, as illustrated in the workflow diagram below.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 1-Methyl-1,2,3,4- tetrahydroquinoline Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Iminium_Intermediate->Product Hydrolysis

Vilsmeier-Haack Synthesis Workflow

Biological and Pharmaceutical Relevance

Derivatives of the tetrahydroquinoline scaffold are known to possess a wide range of biological activities and are found in numerous natural products and medicinal agents. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.

While specific biological activities or signaling pathway interactions for this compound have not been extensively detailed in the available literature, its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders is highlighted.[1] The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

The general class of tetrahydroisoquinolines, a related structural motif, has been investigated for a broad spectrum of biological activities, including:

  • Antitumor

  • Antitubercular

  • Antibacterial

  • Anti-HIV

  • Anti-inflammatory

  • Anticonvulsant

Given the structural similarities and the established importance of the tetrahydroquinoline core, it is plausible that derivatives of this compound could exhibit interesting biological profiles. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives.

The logical relationship for its application in drug discovery is outlined below.

Drug_Discovery_Logic Start 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Modification Chemical Modification (e.g., condensation, cyclization) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate Lead->Drug

Drug Discovery Application Logic

References

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.

PropertyValue
Molecular Formula C₁₁H₁₃NO[1][2][3]
Molecular Weight 175.23 g/mol [1][2]
Exact Mass 175.23 g/mol [3]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

A This compound B Molecular Formula C₁₁H₁₃NO A->B is defined by C Molecular Weight 175.23 g/mol B->C determines

Molecular Property Relationship

References

The Biological Versatility of 1-Methyl-Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Anticancer Activity: Targeting the mTOR Signaling Pathway

A significant body of research has focused on the anticancer potential of 1-methyl-tetrahydroquinoline derivatives, with many exhibiting potent cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1-methyl-tetrahydroquinoline and related tetrahydroquinoline derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Morpholine-Substituted THQ Derivatives
Compound 10dA549 (Lung Carcinoma)0.062 ± 0.01[1][[“]]
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[1][[“]]
MDA-MB-231 (Triple-Negative Breast Cancer)1.003 ± 0.008[1][[“]]
Compound 10eA549 (Lung Carcinoma)0.033 ± 0.003[1][[“]]
Compound 10hMCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[1][[“]]
Tetrahydroquinolinone Derivatives
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon Cancer)Micromolar concentrations[3]
A-549 (Lung Cancer)More effective than Cisplatin[3]
Compound 19bA-549 (Lung Cancer)More effective than Cisplatin[3]
Methylene-Tethered THQ Derivatives
1-(2-methyl-8-methylene-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (9a)C6 (Rat Glioblastoma)111 ± 1.1[4]
MCF-7 (Human Breast Cancer)128 ± 1.3[4]
PC3 (Human Prostate Cancer)115 ± 1.2[4]
SH-SY5Y (Human Neuroblastoma)120 ± 1.5[4]
Tetrahydroquinoline-based LSD1 Inhibitors
Compound 18sMGC-803 (Gastric Cancer)1.13[5]
Compound 18xMGC-803 (Gastric Cancer)1.15[5]
Other Tetrahydroquinoline Derivatives
Compound 2MCF-7 (Breast Cancer)50 (after 72h)[6]
MDA-MB-231 (Breast Cancer)25 (after 72h)[6]
Signaling Pathway: mTOR Inhibition

Several 1-methyl-tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting mTOR, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells. The diagram below illustrates the PI3K/Akt/mTOR pathway and the point of inhibition by tetrahydroquinoline derivatives.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_complex TSC1/TSC2 Complex Akt->TSC_complex inhibits Rheb Rheb TSC_complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates & inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates & activates Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis THQ_Derivative 1-Methyl-Tetrahydroquinoline Derivative THQ_Derivative->mTORC1 inhibits ATP binding site

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on anticancer applications, the tetrahydroquinoline scaffold is also known to possess antimicrobial and anti-inflammatory properties. However, there is a notable lack of extensive quantitative data specifically for 1-methyl-tetrahydroquinoline derivatives in these areas.

Anti-inflammatory Activity Data

Some studies have investigated the anti-inflammatory potential of tetrahydroquinoline derivatives. The following table presents available data.

CompoundAssayIC50 (µg/mL)Reference
Ibuprofen-THQ Hybrid (H2)Inhibition of Albumin Denaturation77.38[7][8]
Ibuprofen-THQ Hybrid (H1)Inhibition of Albumin Denaturation92.08[7]
Ibuprofen-THQ Hybrid (H3)Inhibition of Albumin Denaturation88.45[7]
Tetrahydroquinoline Derivative (SF8)DPPH Radical Scavenging29.19 ± 0.25[9]
Tetrahydroquinoline Derivative (SF13)Nitric Oxide ScavengingMax 85% inhibition at 50 µM[9]
Antimicrobial Activity

Various quinoline and tetrahydroquinoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain 2-(1H-indol-3-yl)tetrahydroquinolines have shown potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) below 1.0 µg/mL.[10] However, specific MIC values for 1-methyl-tetrahydroquinoline derivatives are not extensively reported in the currently available literature.

Experimental Protocols

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

A common method for the N-methylation of 1,2,3,4-tetrahydroquinoline is reductive amination.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Formaldehyde (38% aqueous solution)

  • Acetonitrile (CH3CN)

  • Sodium cyanoborohydride (NaBH3CN)

  • Glacial acetic acid

  • Diethyl ether

  • 1N Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

Procedure:

  • Combine 1,2,3,4-tetrahydroquinoline (2.0 g, 0.015 mol) and formaldehyde (12 mL of 38% aqueous solution, 0.15 mol) in 60 mL of acetonitrile.[1]

  • Add sodium cyanoborohydride (2.85 g) to the mixture.[1]

  • Slowly add glacial acetic acid (1.50 mL) over a 10-minute period while stirring.[1]

  • Continue stirring the mixture for 2 hours.[1]

  • Add an additional 0.5 mL of glacial acetic acid and stir for another 30 minutes.[1]

  • Pour the reaction mixture into 200 mL of diethyl ether.[1]

  • Wash the organic layer three times with 30 mL of 1N NaOH.[1]

  • Dry the organic layer with potassium carbonate (K2CO3).[1]

  • Remove the solvent in vacuo to yield the 1-methyl-1,2,3,4-tetrahydroquinoline product.[1]

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-methyl-tetrahydroquinoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Starting Materials (e.g., Aniline, Aldehyde, Alkene) Reaction Povarov Reaction or other synthetic methods Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) In_Vitro->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Scavenging) In_Vitro->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot for mTOR pathway proteins) Cytotoxicity->Mechanism

General Experimental Workflow

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microplate

  • Test compound (1-methyl-tetrahydroquinoline derivative)

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-methyl-tetrahydroquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings. Cell viability is typically expressed as a percentage of the vehicle control, and the IC50 value is calculated from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microplate

  • Test compound (1-methyl-tetrahydroquinoline derivative)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in broth and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion

1-Methyl-tetrahydroquinoline derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their activity as mTOR inhibitors provides a clear rationale for their development as anticancer agents. While their antimicrobial and anti-inflammatory activities are less characterized, the broader tetrahydroquinoline scaffold has shown promise in these areas, warranting further investigation into the specific contributions of the 1-methyl substitution. The synthetic accessibility and the diverse biological activities of these compounds make them an attractive area for continued research and drug development.

References

The Neuroprotective Potential of Tetrahydroquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroquinolines (THQs) and their structural isomers, tetrahydroisoquinolines (THIQs), are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of novel neuroprotective agents. Their unique structural features allow for interaction with a variety of biological targets implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neuroprotective properties of select THQ derivatives, presenting key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development in this area.

Core Mechanisms of Neuroprotection

The neuroprotective effects of tetrahydroquinolines are multifaceted, targeting several key pathological pathways in neurodegeneration. The primary mechanisms of action include:

  • Antioxidant and Free Radical Scavenging: Many THQ derivatives possess potent antioxidant properties, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of AD and PD. Certain THQs have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of pro-inflammatory cytokines.

  • Inhibition of Glutamate-Induced Excitotoxicity: Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and subsequent neuronal death. Some THIQ derivatives act as NMDA receptor antagonists, mitigating this excitotoxic damage.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Several THQ derivatives have demonstrated potent AChE inhibitory activity.

  • Modulation of Pathological Protein Aggregation: The aggregation of amyloid-beta (Aβ) peptides in AD is a critical pathological event. Certain THQs have been shown to inhibit Aβ aggregation and promote its clearance.

  • Activation of Pro-Survival Signaling Pathways: Some THIQs can enhance cellular resilience by activating pro-survival signaling pathways, such as the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective efficacy of key tetrahydroquinoline and tetrahydroisoquinoline derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Activity of Tetrahydroquinoline Derivatives

CompoundAssayCell LineNeurotoxinConcentration/DosageResultReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Cell ViabilityRat mesencephalic neuronsRotenone, MPP+, 6-OHDANot specifiedNeuroprotective against all toxins[1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Glutamate-induced cell deathRat granular cell culturesGlutamateNot specifiedPrevented cell death and Ca2+ influx[2]
Hydroxy-1MeTIQ derivativesNeuroprotective activitySH-SY5Y cellsNot specifiedNot specifiedExhibited greater efficacy than 1MeTIQ[3]
DauricineCytotoxicitySH-SY5Y cells (APPsw)Cu2+Not specifiedDecreased Aβ1-42 secretion, reduced ROS[4][5]
Tetrahydroquinoline derivative (4ag)Cytotoxicity (IC50)SNB19 cells-38.3 µMPotent anti-glioblastoma effect[6]
Tetrahydroquinoline derivative (4ag)Cytotoxicity (IC50)LN229 cells-40.6 µMPotent anti-glioblastoma effect[6]

Table 2: Cholinesterase and Aβ Aggregation Inhibition by Tetrahydroquinoline Derivatives

Compound/DerivativeTargetIC50 ValueReference
Tetrahydroquinoline derivativeAcetylcholinesterase (AChE)215 µM[7][8]
Tetrahydroquinoline derivativeAcetylcholinesterase (AChE)805 µM[7][8]
Tetrahydroquinoline derivativeAcetylcholinesterase (AChE)618 µM[7][8]
Jatrorrhizine derivativeCholinesterase0.301 µM[9]
C-1 functionalized N-aryl-THIQ (3c)Acetylcholinesterase (eeAChE)< 10 µM[10]
C-1 functionalized N-aryl-THIQ (3i)Acetylcholinesterase (eeAChE)< 10 µM[10]
Dihydroquinazoline derivative (K2V-9)Amyloid β self-aggregation37.34% inhibition[11]
Dihydroquinazoline derivative (K2V-12)Amyloid β self-aggregation48.10% inhibition[11]
Steroid–Quinoline Hybrid (4d)Aβ1–42 aggregationHigh degree of inhibition[12]
Steroid–Quinoline Hybrid (6a)Aβ1–42 aggregationHigh degree of inhibition[12]

Table 3: In Vivo Neuroprotective Effects of Tetrahydroquinoline Derivatives

CompoundAnimal ModelDisease ModelDosageKey FindingsReference
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)RatsRotenone-induced Parkinson's Disease25 mg/kg and 50 mg/kgImproved motor coordination, increased tyrosine hydroxylase levels, reduced oxidative stress and inflammation.[13][14][15]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)RatsCerebral Ischemia/Reperfusion50 mg/kgReduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis.[16][17]
DauricineMiceD-galactose and AlCl3-induced AD1 mg/kg and 10 mg/kgAttenuated learning and memory deficits, reduced neuronal damage, decreased Aβ and tau pathology.[18]
Dauricine3xTg-AD MiceAlzheimer's DiseaseNot specifiedImproved cognitive impairments, decreased Aβ plaques and hyperphosphorylated tau.[19]
1-Me-N-propargyl-TIQMiceMPTP-induced ParkinsonismNot specifiedInhibited the reduction in striatal dopamine and the number of nigral tyrosine hydroxylase-positive cells.[20]
Delta-9-Tetrahydrocannabinol (THC)APP/PS1 MiceAlzheimer's Disease0.02 and 0.2 mg/kgImproved spatial learning performance, decreased Aβ oligomers and phospho-tau.[21][22]
PuerarinAPP/PS1 MiceAlzheimer's DiseaseNot specifiedAmeliorated cognitive impairment, decreased lipid peroxidation.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of tetrahydroquinoline derivatives.

Synthesis of Tetrahydroquinoline Derivatives

General Procedure for Povarov Reaction to Synthesize Tetrahydroquinolines: A mixture of an aniline, an aldehyde, and an alkene (dienophile) is subjected to a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition reaction. The reaction can be carried out in various solvents, and the specific conditions (catalyst, temperature, and reaction time) are optimized for each set of reactants. The resulting tetrahydroquinoline product is then purified using standard techniques such as column chromatography.[8]

In Vitro Neuroprotection Assays

MTT Assay for Cell Viability:

  • Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the tetrahydroquinoline derivative for a specified period.

  • Induce neurotoxicity by adding a neurotoxin (e.g., MPP+, rotenone, or glutamate).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessment of Glutamate-Induced Excitotoxicity:

  • Culture primary cortical or granular neurons.

  • Expose the neurons to a neurotoxic concentration of glutamate.

  • In parallel experiments, co-administer the tetrahydroquinoline derivative with glutamate.

  • Assess neuronal viability using methods such as LDH release assay or by monitoring changes in mitochondrial membrane potential with fluorescent dyes (e.g., Rhodamine 123).[2]

  • Measure intracellular calcium levels using calcium-sensitive fluorescent indicators to assess the effect on glutamate-induced calcium influx.[2]

In Vivo Neuroprotection Models

Rotenone-Induced Parkinson's Disease Model in Rats:

  • Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 28 days) to induce parkinsonian pathology.[24]

  • Treat a separate group of rotenone-injected rats with the tetrahydroquinoline derivative at various doses.

  • Monitor behavioral changes using tests such as the pole test and rotarod test to assess motor function.[24]

  • At the end of the treatment period, sacrifice the animals and collect brain tissue (striatum and substantia nigra).

  • Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[24]

  • Measure levels of dopamine and its metabolites in the striatum using HPLC.

  • Assess markers of oxidative stress (e.g., malondialdehyde) and inflammation in brain homogenates.[15]

APP/PS1 Mouse Model of Alzheimer's Disease:

  • Use transgenic APP/PS1 mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.

  • Administer the tetrahydroquinoline derivative to the mice for a defined period.

  • Evaluate cognitive function using behavioral tests such as the Morris water maze or radial arm water maze.[21][23]

  • After the treatment period, collect brain tissue.

  • Perform immunohistochemistry or ELISA to quantify Aβ plaque load and levels of soluble and insoluble Aβ.[19]

  • Analyze levels of phosphorylated tau protein by Western blotting.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of tetrahydroquinolines.

neuroprotective_pathways cluster_upstream Upstream Triggers cluster_thq Tetrahydroquinoline Intervention cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Oxidative_Stress Oxidative_Stress THQ_Derivatives THQ_Derivatives Neuroinflammation Neuroinflammation Excitotoxicity Excitotoxicity Protein_Aggregation Protein_Aggregation ROS_Scavenging ROS_Scavenging THQ_Derivatives->ROS_Scavenging NFkB_Inhibition NFkB_Inhibition THQ_Derivatives->NFkB_Inhibition NMDA_Antagonism NMDA_Antagonism THQ_Derivatives->NMDA_Antagonism AChE_Inhibition AChE_Inhibition THQ_Derivatives->AChE_Inhibition Ab_Aggregation_Inhibition Ab_Aggregation_Inhibition THQ_Derivatives->Ab_Aggregation_Inhibition TFEB_Activation TFEB_Activation THQ_Derivatives->TFEB_Activation Neuronal_Survival Neuronal_Survival ROS_Scavenging->Neuronal_Survival NFkB_Inhibition->Neuronal_Survival NMDA_Antagonism->Neuronal_Survival AChE_Inhibition->Neuronal_Survival Ab_Aggregation_Inhibition->Neuronal_Survival TFEB_Activation->Neuronal_Survival

Caption: Key neuroprotective mechanisms of tetrahydroquinoline derivatives.

experimental_workflow Synthesis Synthesis In_Vitro_Screening In_Vitro_Screening Synthesis->In_Vitro_Screening Cell_Viability Cell_Viability In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism_of_Action In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In_Vivo_Studies In_Vitro_Screening->In_Vivo_Studies Promising Candidates Behavioral_Tests Behavioral_Tests In_Vivo_Studies->Behavioral_Tests Histopathology Histopathology In_Vivo_Studies->Histopathology Biochemical_Analysis Biochemical_Analysis In_Vivo_Studies->Biochemical_Analysis Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for neuroprotective drug discovery.

nfkb_pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IkB_Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IkB_Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Dimer NFkB_Dimer IkB_Degradation->NFkB_Dimer releases Nuclear_Translocation Nuclear_Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription Proinflammatory_Cytokines Proinflammatory_Cytokines Gene_Transcription->Proinflammatory_Cytokines THQ_Derivatives THQ_Derivatives THQ_Derivatives->IKK_Complex inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by THQ derivatives.

Conclusion

Tetrahydroquinolines and their derivatives represent a versatile and promising class of compounds for the development of neuroprotective therapies. Their ability to target multiple pathological mechanisms, including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, makes them attractive candidates for the treatment of complex neurodegenerative diseases like Alzheimer's and Parkinson's. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as comprehensive preclinical evaluation to translate the promising in vitro and in vivo findings into effective therapeutic interventions.

References

Navigating the Labyrinth: A Technical Guide to the Structure Elucidation of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its versatile biological activities necessitate robust and efficient methods for the synthesis and, crucially, the unambiguous determination of its three-dimensional structure. This in-depth technical guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of substituted tetrahydroquinolines, tailored for professionals in chemical research and drug development.

The Strategic Workflow for Structure Elucidation

The determination of a novel substituted tetrahydroquinoline's structure is a systematic process. It begins with the acquisition of preliminary data from mass spectrometry to ascertain the molecular weight and formula. This is followed by a detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra to piece together the molecular framework. In cases of ambiguity, particularly concerning stereochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter of the complete molecular structure.

General Workflow for Tetrahydroquinoline Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_elucidation Structure Determination synthesis Synthesis of Substituted Tetrahydroquinoline purification Purification (Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern purification->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) - Proton/Carbon Environments - Functional Groups purification->nmr_1d ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) - H-H Connectivity - C-H Connectivity (1-bond) - C-H Connectivity (long-range) nmr_1d->nmr_2d xray X-ray Crystallography - Absolute & Relative Stereochemistry - Unambiguous Structure nmr_2d->xray If Ambiguous elucidation Final Structure Elucidation - Connectivity - Regiochemistry - Stereochemistry nmr_2d->elucidation xray->elucidation

Caption: A flowchart illustrating the systematic approach to structure elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is the initial and indispensable tool for characterizing a newly synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak, induces fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure.

The fragmentation of the 1,2,3,4-tetrahydroquinoline core is characterized by several key pathways.[1] The molecular ion (M+) is typically prominent. Common fragmentation patterns include the loss of a hydrogen atom (M-1), a methyl group (M-15) if present at specific positions, and cleavage of the saturated heterocyclic ring.

Key Fragmentation Pathways:

  • α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of a substituent at the 2-position. For instance, a 2-methyltetrahydroquinoline will show an intense peak at M-15 due to the loss of the methyl group.[1]

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring at two bonds.

  • Loss of Substituents: Substituents on both the aromatic and heterocyclic rings will lead to characteristic fragmentation patterns. For example, halogenated tetrahydroquinolines will exhibit characteristic isotopic patterns in their mass spectra.

Table 1: Common Mass Spectral Fragments for Substituted Tetrahydroquinolines

FragmentDescriptionCommon m/z LossNotes
[M-H]+Loss of a hydrogen radical1Often observed, particularly from the nitrogen or benzylic positions.
[M-CH3]+Loss of a methyl radical15A strong indicator of a methyl substituent at the 2- or 4-position.[1]
[M-C2H5]+Loss of an ethyl radical29Suggests an ethyl substituent, often at the 3-position.[1]
Isotopic PeaksPresence of Cl or BrM+2, M+4, etc.The relative intensities of these peaks indicate the number and type of halogen atoms.[2][3]

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.

1D NMR Spectroscopy: ¹H and ¹³C NMR
  • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. The aromatic protons of the tetrahydroquinoline core typically appear in the range of 6.5-7.5 ppm. The protons on the saturated heterocyclic ring are found in the upfield region, generally between 1.5 and 3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern and stereochemistry.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The aromatic carbons resonate between 110 and 150 ppm, while the aliphatic carbons of the heterocyclic ring appear between 20 and 60 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)

ProtonTypical Chemical Shift (ppm)Multiplicity
N-H3.5 - 4.5broad singlet
H-23.2 - 3.4multiplet
H-31.9 - 2.1multiplet
H-42.7 - 2.9triplet
Aromatic-H6.5 - 7.2multiplet

Note: These are approximate values and can vary significantly with substitution.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)

CarbonTypical Chemical Shift (ppm)
C-245 - 55
C-325 - 35
C-420 - 30
C-4a120 - 130
C-5115 - 125
C-6125 - 135
C-7110 - 120
C-8120 - 130
C-8a140 - 150

Note: These are approximate values and can vary significantly with substitution.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity of the molecule. The most common experiments for the structure elucidation of tetrahydroquinolines are COSY, HSQC, and HMBC.

Integration of 2D NMR Data for Structure Elucidation H1_NMR ¹H NMR Signals COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR Signals C13_NMR->HSQC C13_NMR->HMBC Structure Molecular Structure (Connectivity) COSY->Structure Identifies H-H Spin Systems HSQC->Structure Connects Protons to their Carbons HMBC->Structure Connects Fragments across Quaternary Carbons and Heteroatoms

Caption: Relationship between different 2D NMR experiments in structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for identifying spin systems within the molecule, such as the sequence of protons in the saturated heterocyclic ring and the connectivity of protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[4] HMBC is crucial for connecting the different spin systems identified by COSY, especially across quaternary carbons and heteroatoms, thereby assembling the complete molecular structure.

X-ray Crystallography: The Definitive Answer

When NMR and MS data are insufficient to resolve ambiguities, particularly concerning the absolute or relative stereochemistry of multiple chiral centers, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemical relationships.

Experimental Protocols

General Protocol for the Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, involving the formal [4+2] cycloaddition of an imine with an electron-rich alkene.[5][6][7][8]

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 eq)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq), substituted aldehyde (1.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the reaction mixture and stir for an additional 10 minutes.

  • Add the electron-rich alkene (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

General Protocol for NMR Sample Preparation

Materials:

  • Purified tetrahydroquinoline derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

  • Vial

Procedure:

  • Weigh the purified sample into a small, clean vial.

  • Add the deuterated solvent (0.5-0.7 mL) to the vial and gently swirl or sonicate to dissolve the sample completely.

  • Place a small filter plug into a Pasteur pipette and filter the solution directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

  • The sample is now ready for NMR analysis.

General Protocol for Growing Crystals for X-ray Crystallography

Materials:

  • Purified tetrahydroquinoline derivative

  • A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Small vials or test tubes

Procedure (Slow Evaporation Method):

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture in a clean vial.

  • Filter the solution to remove any dust particles.

  • Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed.

  • Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction analysis.

Conclusion

The structural elucidation of substituted tetrahydroquinolines is a multi-step process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational information of molecular formula and fragmentation patterns. 1D and 2D NMR spectroscopy are then employed to meticulously piece together the molecular framework, including connectivity and, often, relative stereochemistry. For definitive proof of structure, especially in complex stereochemical cases, X-ray crystallography remains the ultimate tool. By following a systematic workflow and understanding the principles behind each technique, researchers can confidently and efficiently determine the structures of novel tetrahydroquinoline derivatives, accelerating their journey in drug discovery and development.

References

literature review of 1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comprehensive overview of the core modern methods for the synthesis of 1,2,3,4-tetrahydroquinolines, focusing on catalytic hydrogenation of quinolines, the Povarov reaction, and domino reactions.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of the pyridine ring of quinoline derivatives is one of the most straightforward and atom-economical methods to access 1,2,3,4-tetrahydroquinolines. The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving high yields and selectivity.

Data Presentation: Catalytic Hydrogenation of Quinolines
EntrySubstrateCatalyst (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Yield (%)Reference
1QuinolinePd/CN2050Ethanol497.8[1]
26-MethylquinolinePd/CN2050Ethanol496.5[1]
36-MethoxyquinolinePd/CN2050Ethanol495.2[1]
4QuinolineCo(OAc)₂·4H₂O (5) / Zn (50)3070H₂O1596[2]
52-MethylquinolineCo(OAc)₂·4H₂O (5) / Zn (50)3070H₂O1592[2]
68-MethylquinolineCo(OAc)₂·4H₂O (5) / Zn (50)30100H₂O1581[2]
7QuinolineRu/P4VPy (10 wt% Ru)40120Ethanol->95[3]
82-Methylquinoline[Ir(COD)Cl]₂ (0.5) / (S)-SegPhos (1.1) / I₂ (2.0)1 (Hantzsch ester)RTToluene/Dioxane2491[3]
9QuinolineAl₂O₃–Pd–D/Ni6100Ethanol18>99[4]
106-ChloroquinolineAl₂O₃–Pd–D/Ni6100Ethanol1898[4]
Experimental Protocols

General Experimental Protocol for Palladium-Catalyzed Hydrogenation of Quinolines[1]: In a typical experiment, the quinoline substrate (0.5 mmol) and the Pd/CN catalyst (20 mg) are placed in a stainless-steel autoclave. Ethanol (5 mL) is added as the solvent. The autoclave is sealed, purged with H₂ several times, and then pressurized with H₂ to 20 bar. The reaction mixture is stirred at 50 °C for 4 hours. After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

General Experimental Protocol for Cobalt-Catalyzed Hydrogenation of Quinolines[2]: A 4 mL glass vial is charged with Co(OAc)₂·4H₂O (0.025 mmol, 5 mol%), fine zinc dust (0.25 mmol, 50 mol%), the quinoline substrate (0.5 mmol), a magnetic stirring bar, and H₂O (1.5 mL). The vial is placed in a 300 mL steel autoclave. The autoclave is sealed, flushed three times with H₂, and then pressurized to 30 bar of H₂. The reaction mixture is stirred at the desired temperature (e.g., 70 °C) for 15 hours. After cooling to room temperature, the pressure is released. The reaction mixture is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Signaling Pathways and Logical Relationships

Catalytic_Hydrogenation cluster_products Product Quinoline Quinoline Derivative Reaction_Vessel Reaction (Solvent, Temp, Pressure) Quinoline->Reaction_Vessel H2 H₂ Gas H2->Reaction_Vessel Catalyst Metal Catalyst (Pd, Ru, Ir, Co) Catalyst->Reaction_Vessel THQ 1,2,3,4-Tetrahydroquinoline Reaction_Vessel->THQ

Catalytic Hydrogenation of Quinolines.

Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines. It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid.

Data Presentation: Povarov Reaction for Tetrahydroquinoline Synthesis
EntryAnilineAldehydeAlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilineBenzaldehyde2,3-DihydrofuranInCl₃ (20)EthanolReflux188[5]
24-MethylanilineBenzaldehyde2,3-DihydrofuranInCl₃ (20)EthanolReflux1.590[5]
34-Methoxyaniline4-Chlorobenzaldehyde2,3-DihydrofuranInCl₃ (20)EthanolReflux285[5]
4AnilineBenzaldehydeEthyl vinyl etherCeCl₃·7H₂O (30)Acetonitrile-102475 (anti)[6]
5AnilineBenzaldehydeEthyl vinyl etherCeCl₃·7H₂O (30)Solvent-free-102460 (syn)[6]
6AnilineBenzaldehydeN-Vinyl-2-pyrrolidinoneCeCl₃·7H₂O/NaI (30)Acetonitrile02472 (syn:anti 80:20)[6]
7p-ToluidineBenzaldehydeMethyl propiolatep-TsOHEthanolRT4863[7]
8Aniline4-ChlorobenzaldehydeMethyl propiolatep-TsOHEthanolRT4867[7]
Experimental Protocols

General Experimental Protocol for a One-Pot Three-Component Povarov Reaction[5]: To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (10 mL), InCl₃ (0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 10-15 minutes. Then, 2,3-dihydrofuran (1.2 mmol) is added, and the reaction mixture is heated to reflux for the appropriate time (monitored by TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure tetrahydroquinoline derivative.

Signaling Pathways and Logical Relationships

Povarov_Reaction Aniline Aniline Imine_Formation In situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-rich Alkene Aza_Diels_Alder [4+2] Aza-Diels-Alder Cycloaddition Alkene->Aza_Diels_Alder Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Imine_Formation Catalyst->Aza_Diels_Alder Imine_Formation->Aza_Diels_Alder THQ Substituted 1,2,3,4-Tetrahydroquinoline Aza_Diels_Alder->THQ

Mechanism of the Povarov Reaction.

Domino Reactions

Domino (or cascade) reactions offer an efficient approach to complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. These reactions often involve a sequence of intramolecular processes, such as reductions, cyclizations, and nucleophilic aromatic substitutions.

Key Domino Strategies
  • Reduction-Reductive Amination: This strategy typically starts with an ortho-substituted nitroarene bearing a ketone or aldehyde. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular reductive amination with the carbonyl group to form the tetrahydroquinoline ring.[1][2]

  • Reductive Cyclization of Nitrochalcones: 2'-Nitrochalcones can be converted to 2-aryl-1,2,3,4-tetrahydroquinolines via catalytic hydrogenation. This process involves the reduction of both the nitro group and the chalcone double bond, followed by intramolecular cyclization.[8][9]

  • Reductive Amination-SNAr: This sequence involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the tetrahydroquinoline.[1][8]

Data Presentation: Domino Reactions for Tetrahydroquinoline Synthesis
EntryStarting MaterialDomino StrategyCatalyst/ReagentSolventYield (%)Reference
1Ethyl 2-(2-nitrobenzoyl)propanoateReduction-Reductive Amination5% Pd/C, H₂ (3.4 atm)Ethanol98[1][2]
2Methyl 2-(2-nitrobenzyl)acrylateReduction-Michael AdditionFe, Acetic AcidAcetic Acid86-98[1]
32'-NitrochalconeReductive Cyclization10% Pd/C, H₂ (1 atm)Dichloromethane65-90[8][9]
42-Fluoro-6-nitro-phenyl)-propan-2-one derivativeReductive Amination-SNArH₂, Pd/CEthanol58-98[1]
5N-Benzyl-1-(2-bromo-6-fluorophenyl)ethan-1-amineSN2-SNArBenzylamineDMF98[1][8]
Experimental Protocols

General Experimental Protocol for Domino Reduction-Reductive Amination[2]: A solution of the 2-nitroarylketone (e.g., ethyl 2-(2-nitrobenzoyl)propanoate) (1 mmol) in ethanol (20 mL) is treated with 5% Pd/C (10 mol%). The mixture is then subjected to hydrogenation at 3.4 atm of H₂ at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the corresponding tetrahydroquinoline.

General Experimental Protocol for Reductive Cyclization of 2'-Nitrochalcones[8][9]: To a solution of the 2'-nitrochalcone (1 mmol) in dichloromethane (15 mL), 10% Pd/C (10 wt%) is added. The flask is evacuated and filled with hydrogen from a balloon. The reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Domino_Reduction_Reductive_Amination Start o-Nitroaryl Ketone/ Aldehyde Step1 Nitro Group Reduction Start->Step1 Catalyst H₂, Pd/C Catalyst->Step1 Step2 Intramolecular Reductive Amination Catalyst->Step2 Intermediate Intermediate Step1->Intermediate o-Aminoaryl Ketone Intermediate->Step2 Product 1,2,3,4-Tetrahydroquinoline Step2->Product

Domino Reduction-Reductive Amination.

This guide provides a foundational understanding of the key synthetic routes to 1,2,3,4-tetrahydroquinolines. The choice of method will depend on the desired substitution pattern, available starting materials, and required stereochemical control. For further details on specific substrates and reaction optimization, consulting the primary literature cited is recommended.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide leverages theoretical principles of chemical solubility to predict the compound's behavior. It also includes a general experimental protocol for determining solubility and a workflow for this process.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for hydrogen bonding, following the principle of "like dissolves like." this compound possesses a moderately polar structure. The presence of a nitrogen atom within the tetrahydroquinoline ring system and a carbonyl group in the carbaldehyde moiety contributes to its polarity and allows for potential hydrogen bonding. However, the molecule also contains a significant non-polar hydrocarbon backbone.

Based on this structural analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Solvent CategorySolvent NameChemical FormulaPredicted SolubilityRationale
Polar Protic WaterH₂OLowThe presence of polar functional groups may allow for some interaction, but the significant hydrocarbon portion of the molecule is expected to limit aqueous solubility.
MethanolCH₃OHHighThe polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound.
EthanolC₂H₅OHHighSimilar to methanol, ethanol is a polar protic solvent that is expected to effectively solvate the compound.
IsopropanolC₃H₇OHMedium to HighWhile still a polar protic solvent, the increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)(CH₃)₂NCHHighSimilar to DMSO, DMF is a potent polar aprotic solvent.
Acetone(CH₃)₂COMedium to HighAcetone's polarity should allow for good solubility.
AcetonitrileCH₃CNMediumAcetonitrile is a polar aprotic solvent, but may be slightly less effective than DMSO or DMF for this particular structure.
Ethyl AcetateCH₃COOC₂H₅MediumAs a moderately polar solvent, ethyl acetate is expected to show reasonable solvating capacity.
Non-Polar Dichloromethane (DCM)CH₂Cl₂HighDCM is a good solvent for many organic compounds of moderate polarity.
ChloroformCHCl₃HighSimilar to DCM, chloroform is an effective solvent for compounds of this nature.
Diethyl Ether(C₂H₅)₂OMediumThe ether's slight polarity may allow for some dissolution.
TolueneC₇H₈Low to MediumThe aromatic nature of toluene may provide some favorable interactions with the quinoline ring system.
HexaneC₆H₁₄Low to InsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the moderately polar compound.
HeptaneC₇H₁₆Low to InsolubleSimilar to hexane, heptane is a non-polar solvent and is not expected to be a good solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.[1][2][3]

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a small, known amount of the solid compound (e.g., 10 mg) and place it into a clean, dry test tube or vial.[2]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube containing the solid.[2]

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.[1]

  • Observation: After mixing, allow the sample to stand for a short period and visually inspect for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 1 mL) and repeat the mixing and observation steps.

  • Determining Solubility: Continue adding the solvent incrementally until the solid is completely dissolved. The solubility can then be expressed quantitatively (e.g., in mg/mL or mol/L). If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent.

  • Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.

  • Repeat for Each Solvent: Repeat this procedure for each of the selected common laboratory solvents to build a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

G start Start: Obtain solid compound weigh Weigh a precise amount of the solid start->weigh add_solvent Add a known volume of solvent weigh->add_solvent mix Vortex/agitate the mixture add_solvent->mix observe Visually observe for dissolution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid remains observe->not_dissolved No record_soluble Record as soluble and quantify dissolved->record_soluble add_more_solvent Add another known volume of solvent not_dissolved->add_more_solvent record_insoluble Record as insoluble/sparingly soluble not_dissolved->record_insoluble add_more_solvent->mix end End record_soluble->end record_insoluble->end

Caption: Workflow for determining compound solubility.

References

The Multifaceted Mechanisms of Action of Tetrahydroquinoline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroquinoline (THQ) scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. This technical guide delves into the core mechanisms of action of THQ-based compounds, focusing on their anticancer, and neuroprotective properties. It provides a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.

Anticancer Mechanisms of Action

Tetrahydroquinoline derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic and antiproliferative effects through various mechanisms. These include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer progression.

Induction of Apoptosis

A primary mechanism by which THQ compounds exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis.[1][2] This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that THQ derivatives can trigger apoptosis by modulating the expression of key regulatory proteins in these pathways.[2]

Specifically, some THQ compounds have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[2][3] The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[2][4]

dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes THQ [label="Tetrahydroquinoline\nCompound", fillcolor="#4285F4"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"];

// Edges THQ -> Bax [label="Upregulates"]; THQ -> Bcl2 [label="Downregulates"]; Bcl2 -> Mitochondrion [label="Inhibits", arrowhead=tee]; Bax -> Mitochondrion [label="Promotes"]; Mitochondrion -> CytochromeC [label="Release"]; CytochromeC -> Apoptosome; Apoptosome -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } Caption: Intrinsic apoptosis pathway induced by THQ compounds.

Cell Cycle Arrest

In addition to inducing apoptosis, certain THQ derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or S phase.[1][5] This prevents the cells from dividing and replicating, thereby controlling tumor growth.

Enzyme Inhibition

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a common feature of cancer. Several tetrahydroisoquinoline derivatives have been identified as potent inhibitors of CDK2.[1][5] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.[5]

DHFR is an essential enzyme in the synthesis of DNA precursors.[1][6] Inhibition of DHFR disrupts DNA replication and leads to cell death. Some tetrahydroisoquinoline-based compounds have demonstrated significant inhibitory activity against DHFR, making them attractive candidates for anticancer drug development.[1][6]

Microtubules, which are dynamic polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division.[7] Several quinoline and tetrahydroquinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin.[8]

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Aberrant activation of this pathway is frequently observed in various cancers. Some tetrahydroquinoline derivatives have been found to exert their anticancer effects by inhibiting this pathway, leading to a reduction in cancer cell proliferation and survival.[10]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; THQ [label="Tetrahydroquinoline\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; THQ -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335"]; } Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by THQ compounds.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected tetrahydroquinoline-based compounds against various cancer-related targets and cell lines.

Table 1: Enzyme Inhibitory Activities of Tetrahydroquinoline Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 7eCDK20.149 ± 0.007[1]
Roscovitine (Control)CDK20.380 ± 0.008[1]
Compound 8dDHFR0.199 ± 0.016[1]
Methotrexate (Control)DHFR0.131 ± 0.007[1]
Compound 4cTubulin Polymerization17 ± 0.3[7]

Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives (Cytotoxicity)

Compound IDCell LineIC50 (µM)Reference
Compound 7eA549 (Lung)0.155[1]
Compound 8dMCF7 (Breast)0.170[1]
Doxorubicin (Control)--[1]
Compound 15MCF-7 (Breast)15.16[12]
Compound 15HepG-2 (Liver)18.74[12]
Compound 15A549 (Lung)18.68[12]
4t-QTCK562 (Leukemia)50 ± 3.6[13]
Quinoline 13HeLa (Cervical)8.3[14]
Tetrahydroquinoline 18HeLa (Cervical)13.15[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of tetrahydroquinoline-based compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of THQ compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the THQ compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with THQ compounds (various concentrations) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells after treatment with THQ compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[15][16]

Protocol:

  • Cell Treatment: Treat cells with the THQ compound at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Enzyme Inhibition Assays

Protocol (based on ADP-Glo™ Kinase Assay): [17]

  • Reagent Preparation: Prepare serial dilutions of the THQ inhibitor. Prepare a substrate/ATP mix containing the appropriate CDK2 substrate (e.g., Histone H1) and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, the CDK2/Cyclin A2 enzyme, and the substrate/ATP mix.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol: [1][18][19][20]

  • Reagent Preparation: Prepare serial dilutions of the THQ inhibitor. Prepare a solution of the DHFR substrate (dihydrofolic acid) and NADPH in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the DHFR enzyme, the inhibitor solution, and NADPH. Incubate for 10-15 minutes.

  • Initiate Reaction: Add the DHFR substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare serial dilutions of THQ inhibitor, enzyme, substrate, and cofactors start->prepare_reagents reaction_setup Set up kinase/enzyme reaction in a microplate prepare_reagents->reaction_setup add_inhibitor Add THQ inhibitor or vehicle control reaction_setup->add_inhibitor initiate_reaction Initiate reaction by adding substrate/cofactor add_inhibitor->initiate_reaction incubate Incubate at appropriate temperature initiate_reaction->incubate measure_activity Measure enzyme activity (e.g., luminescence, absorbance) incubate->measure_activity analyze_data Calculate % inhibition and IC50 measure_activity->analyze_data end End analyze_data->end

Tubulin Polymerization Assay

Objective: To determine the effect of THQ compounds on the in vitro polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

Protocol:

  • Reagent Preparation: Resuspend purified tubulin in a polymerization buffer. Prepare serial dilutions of the THQ compound.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution and the THQ compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence (e.g., using a fluorescent reporter for tubulin) over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Objective: To investigate the effect of THQ compounds on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Protocol: [10][11][21][22][23]

  • Cell Lysis: Treat cells with the THQ compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Tetrahydroquinoline-based compounds represent a versatile and promising scaffold in drug discovery, with a wide range of biological activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration and optimization of this important class of compounds for therapeutic applications. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be critical in translating their preclinical promise into clinical realities.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a key building block in medicinal chemistry and organic synthesis.[1][2] The document details the necessary starting materials, outlines in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 1-Methyl-1,2,3,4-tetrahydroquinoline. This is followed by the formylation of this intermediate at the 6-position of the aromatic ring, which is activated by the electron-donating amino group, using the Vilsmeier-Haack reaction.

Logical Workflow of the Synthesis

Synthetic Workflow for this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 1,2,3,4-Tetrahydroquinoline D 1-Methyl-1,2,3,4-tetrahydroquinoline A->D B Formaldehyde B->D C Sodium Cyanoborohydride (Reducing Agent) C->D E Dimethylformamide (DMF) H This compound D->H G Vilsmeier Reagent E->G Formation F Phosphorus Oxychloride (POCl3) F->G Formation G->H

Caption: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

This procedure is adapted from established methods of reductive amination.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH) solution

  • Potassium carbonate (K₂CO₃) or anhydrous Magnesium sulfate (MgSO₄) for drying

Procedure:

  • In a suitable reaction vessel, dissolve 1,2,3,4-tetrahydroquinoline in acetonitrile.

  • Add an excess of aqueous formaldehyde solution to the mixture.

  • Carefully add sodium cyanoborohydride to the stirring solution.

  • Slowly add glacial acetic acid to the reaction mixture over a period of 10-15 minutes.

  • Allow the reaction to stir at room temperature for approximately 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into diethyl ether.

  • Wash the organic layer sequentially with 1N NaOH solution and brine.

  • Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[3][4]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, as a solvent if needed)

  • Ice

  • Sodium acetate or Sodium hydroxide solution for neutralization

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (0-5 °C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.

  • Formylation: Dissolve 1-Methyl-1,2,3,4-tetrahydroquinoline in anhydrous DMF or dichloromethane and cool the solution in an ice bath. Slowly add the prepared Vilsmeier reagent to this solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 60-80 °C for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution or a cold dilute sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification techniques.

StepStarting MaterialReagentsProductTypical Yield (%)
11,2,3,4-TetrahydroquinolineFormaldehyde, NaBH₃CN1-Methyl-1,2,3,4-tetrahydroquinoline>90%
21-Methyl-1,2,3,4-tetrahydroquinolineDMF, POCl₃This compound70-85%

Signaling Pathways and Relationships

Vilsmeier-Haack Reaction Mechanism

The core of the second synthetic step is the Vilsmeier-Haack reaction, which proceeds through an electrophilic aromatic substitution mechanism.

Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Substrate 1-Methyl-1,2,3,4- tetrahydroquinoline Substrate->Intermediate Attack on Vilsmeier Reagent Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation.

References

Methodological & Application

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the Vilsmeier-Haack reaction, a well-established and efficient procedure for the formylation of electron-rich aromatic compounds.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds and agrochemicals. Its tetrahydroquinoline core is a privileged scaffold in numerous biologically active molecules. The introduction of a formyl group at the 6-position provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery and development programs. The Vilsmeier-Haack reaction offers a direct and effective method for the synthesis of this aldehyde from the readily available 1-methyl-1,2,3,4-tetrahydroquinoline.

Reaction Principle

The synthesis proceeds via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[1] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2] The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring of 1-methyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde.

Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation reactions of similar substrates.[3]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Expected to be a solid or oil
Yield Typically moderate to high
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃) Anticipated signals: Aromatic protons (δ 7.0-7.5 ppm), Aldehyde proton (δ 9.5-10.0 ppm), N-CH₃ protons (δ ~2.9 ppm), Tetrahydroquinoline ring protons (δ 1.9-3.4 ppm)
¹³C NMR (CDCl₃) Anticipated signals: Aldehyde carbonyl (δ ~190 ppm), Aromatic carbons, N-CH₃ carbon, Tetrahydroquinoline ring carbons
IR (KBr) Anticipated peaks: Aldehyde C=O stretch (~1680 cm⁻¹), C-H stretches, Aromatic C=C stretches

Note: Specific yield and characterization data should be determined experimentally.

Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product MTHQ 1-Methyl-1,2,3,4- tetrahydroquinoline Formylation Formylation (0°C to 50°C) MTHQ->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0°C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis (Work-up) Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 1-Methyl-1,2,3,4-tetrahydro- quinoline-6-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of the target compound.

Signaling Pathway of the Vilsmeier-Haack Reaction

VilsmeierHaack Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate MTHQ 1-Methyl-1,2,3,4- tetrahydroquinoline MTHQ->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 1-Methyl-1,2,3,4-tetrahydro- quinoline-6-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Hydrolysis) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

References

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde, is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, including a reactive aldehyde group and a substituted tetrahydroquinoline scaffold, make it a valuable building block for the synthesis of complex bioactive molecules. This document provides an overview of its applications, particularly in the development of novel therapeutics, and detailed protocols for its synthesis and subsequent utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 493-50-5
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 28-29 °C
Boiling Point 219-221 °C @ 15 Torr
Density 1.102 g/cm³
Refractive Index 1.587
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

Applications in Pharmaceutical Research

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2][3] Its aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, condensation reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Experimental Protocols

1. Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Protocol:

  • Step 1: Preparation of the Vilsmeier Reagent. In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Step 2: Formylation. Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Step 3: Reaction and Work-up. After the addition, slowly heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Step 4: Neutralization and Extraction. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Step 5: Purification. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.

Quantitative Data (Illustrative):

ReactantMolar RatioYield (%)Purity (%)
1-Methyl-1,2,3,4-tetrahydroquinoline1.075-85>95 (by NMR)
DMF1.2
POCl₃1.1

Note: Yields and purity are dependent on reaction scale and purification efficiency.

2. Application in Drug Synthesis: Reductive Amination

The aldehyde group of this compound is readily converted to an amine via reductive amination, a key step in the synthesis of many pharmaceutical compounds.

Protocol:

  • Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), in small portions.

  • Step 3: Reaction and Work-up. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Step 4: Extraction and Purification. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amine by column chromatography or crystallization.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Start_Mat 1-Methyl-1,2,3,4- tetrahydroquinoline Intermediate Iminium Intermediate Start_Mat->Intermediate + Vilsmeier Reagent Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Diagram 2: Application in Drug Synthesis via Reductive Amination

G Start_Aldehyde 1-Methyl-1,2,3,4-tetrahydroquinoline- 6-carbaldehyde Imine Schiff Base/ Iminium Ion Start_Aldehyde->Imine + Amine Amine Primary/Secondary Amine (R-NH2) Final_Product Substituted Amine (Drug Precursor) Imine->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination workflow.

Diagram 3: Orexin Signaling Pathway

G Orexin Orexin A/B Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin->Orexin_Receptor Binds to G_Protein Gq/Gi/Go Orexin_Receptor->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates Response Increased Wakefulness and Arousal Effector->Response Leads to Antagonist Orexin Antagonist (e.g., Suvorexant) Antagonist->Orexin_Receptor Blocks

Caption: Simplified orexin signaling pathway.

References

Application Notes and Protocols: Designing Fluorescent Probes Using a Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a highly versatile and effective pharmacophore that has garnered significant interest in the development of fluorescent probes.[1] With over 10,000 bioactive molecules containing this structure, its relevance in medicinal chemistry and chemical biology is well-established.[1] Tetrahydroquinoline derivatives possess favorable photophysical properties, making them excellent candidates for creating probes to detect a variety of analytes, from metal ions to changes in intracellular environments like viscosity.[2][3][4]

These probes are advantageous due to their potential for high quantum yields, large Stokes shifts, and tunable emission wavelengths across the visible spectrum.[5] The design of these probes often follows a modular approach, allowing for the rational engineering of molecules with specific sensing capabilities. This document provides a comprehensive guide to the design, synthesis, and application of fluorescent probes based on the tetrahydroquinoline scaffold.

Design Principles and Signaling Mechanisms

The design of a successful tetrahydroquinoline-based fluorescent probe hinges on the integration of a fluorophore (the tetrahydroquinoline core), a recognition moiety for the target analyte, and a linker. The strategic placement of electron-donating and electron-withdrawing groups, creating a "push-pull" system, is a common strategy to fine-tune the photophysical properties.[6] The fluorescence response is typically governed by several key mechanisms:

  • Photoinduced Electron Transfer (PET): In the "off" state, the recognition moiety quenches the fluorescence of the tetrahydroquinoline fluorophore through electron transfer. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the probe are altered upon interaction with the analyte, leading to a shift in the emission wavelength. This is often observed in probes designed to sense environmental polarity or viscosity.[2][7]

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is prominent in probes for metal ion detection. The binding of a metal ion to a chelating recognition site restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity.[2][8]

cluster_0 General Probe Design cluster_1 Signaling Mechanisms Recognition Moiety Recognition Moiety Linker Linker Recognition Moiety->Linker Analyte Analyte Recognition Moiety->Analyte Selectivity Tetrahydroquinoline Core Tetrahydroquinoline Core Linker->Tetrahydroquinoline Core Modulating Group Modulating Group Tetrahydroquinoline Core->Modulating Group Probe (Off) Probe (Off) Analyte->Probe (Off) Binding Probe (On) Probe (On) Probe (Off)->Probe (On) Signal Transduction (PET, ICT, CHEF)

Modular design and signaling of tetrahydroquinoline probes.

Applications of Tetrahydroquinoline-Based Probes

Metal Ion Detection

Tetrahydroquinoline derivatives are excellent chelators for various metal ions.[9] Probes have been successfully developed for the selective and sensitive detection of ions such as Al³⁺, Zn²⁺, and Fe³⁺.[8][10] For instance, a Schiff base probe incorporating a quinoline fluorophore can exhibit a "turn-on" fluorescence response upon binding to Al³⁺, a mechanism driven by chelation-enhanced fluorescence (CHEF) and restricted photoinduced electron transfer (PET).[8]

Probe_TQSB TQSB Probe (Non-fluorescent) Complex [TQSB-Al³⁺] Complex (Highly Fluorescent) Probe_TQSB->Complex Binding PET PET Quenching Probe_TQSB->PET Al3_ion Al³⁺ Ion Al3_ion->Probe_TQSB Chelation CHEF CHEF Effect Complex->CHEF

CHEF and PET mechanism in an Al³⁺ probe.
Viscosity Sensing

Intracellular viscosity is a critical parameter that reflects the status of living cells.[3] Tetrahydroquinoline-based probes with a donor-π-acceptor (D-π-A) structure can act as molecular rotors.[3] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and weak fluorescence. In highly viscous media, this rotation is restricted, resulting in a significant enhancement of fluorescence.[3] These probes have been successfully used to visualize viscosity changes in living cells.[3][11]

Quantitative Data Summary

The following tables summarize the photophysical properties of representative tetrahydroquinoline-based fluorescent probes.

Table 1: Tetrahydroquinoline-Based Probes for Metal Ion Detection

Probe NameTarget IonExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
TQSBAl³⁺365414N/A7.0 nM[8]
TQAFe³⁺301397N/AN/A[10]
8-HQC-2PAZn²⁺/Cd²⁺N/AN/AN/AN/A[4]

Table 2: Tetrahydroquinoline-Based Probes for Viscosity Sensing

Probe NameTargetExcitation (nm)Emission (nm)Fluorescence EnhancementApplicationReference
L1-L3ViscosityN/AN/ASignificant in glycerolIn vitro viscosity[3]
Mito-NDViscosityN/ANear-infraredN/AMitochondrial viscosity[4]
MHC-V1/V2ViscosityN/AN/AN/AMitochondrial viscosity[11]

Experimental Protocols

Protocol 1: General Synthesis of a Tetrahydroquinoline Scaffold via Photochemical Annulation

This protocol is adapted from a method describing the synthesis of a tetrahydroquinoline library.[1] This electron donor-acceptor (EDA) mediated reaction is advantageous as it does not require a catalyst.[1]

Materials:

  • N-alkyl aniline derivative

  • Maleimide derivative

  • Acetonitrile (or other suitable solvent)

  • Photoreactor equipped with a suitable light source (e.g., UV lamp)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve the N-alkyl aniline (1.0 equiv.) and the maleimide (1.2 equiv.) in acetonitrile.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired tetrahydroquinoline derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Start Dissolve Reactants (N-alkyl aniline, maleimide) Degas Degas Solution (Inert Gas) Start->Degas Irradiate Photochemical Reaction (Irradiation) Degas->Irradiate Monitor Monitor Progress (TLC) Irradiate->Monitor Monitor->Irradiate Incomplete Evaporate Solvent Evaporation Monitor->Evaporate Complete Purify Purification (Column Chromatography) Evaporate->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize End Final Product Characterize->End

Workflow for photochemical synthesis of a tetrahydroquinoline probe.
Protocol 2: Evaluation of a Probe's Response to a Metal Ion

This protocol outlines a general method for quantifying the fluorescence response of a synthesized probe to a target metal ion.[6]

Materials and Instruments:

  • Stock solution of the tetrahydroquinoline-based probe (e.g., 1 mM in DMSO).

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Test Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Blank Measurement: Place the probe solution in a cuvette and record its fluorescence emission spectrum by exciting at the appropriate wavelength. This serves as the baseline fluorescence (I₀).

  • Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This can be used to determine the detection limit and binding constant.

  • Selectivity Test: To assess selectivity, repeat the experiment with other potentially interfering metal ions at a fixed concentration and compare the fluorescence response to that of the target ion.

Protocol 3: Live Cell Imaging

This protocol provides a general procedure for visualizing intracellular analytes or viscosity using a tetrahydroquinoline-based probe.[8]

Materials and Instruments:

  • Synthesized fluorescent probe.

  • Cell culture medium.

  • Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters.

  • Incubator (37 °C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight in an incubator.

  • Probe Loading: Prepare a stock solution of the probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Remove the existing medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specified period (e.g., 30 minutes) at 37 °C.

  • Analyte Treatment (if applicable): For detecting specific analytes, after probe loading, the cells can be treated with a solution containing the analyte of interest.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess probe.

  • Imaging: Add fresh PBS or cell culture medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe. Capture images to observe the intracellular distribution and intensity of the fluorescence.

References

Application Notes and Protocols: Reductive Amination of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry for the synthesis of novel amine derivatives. The protocols outlined herein offer robust methodologies for this conversion, yielding products with high purity and efficiency. These resulting compounds are of significant interest in drug discovery, particularly for neurological and antimicrobial applications.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino functional group via reductive amination of the corresponding carbaldehyde opens up a vast chemical space for the development of new therapeutic agents. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is often preferred due to its operational simplicity and high yields.

The specific substrate, this compound, is a key building block for creating a diverse library of compounds.[4] Derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related scaffold, have shown potential as neuroprotective agents and in the treatment of substance abuse, highlighting the therapeutic promise of this molecular framework.[5][6][7] The protocols detailed below describe common and effective methods for the reductive amination of this aldehyde with various primary and secondary amines.

Reaction Pathway

The general reaction scheme for the reductive amination of this compound is depicted below. The reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced by a hydride source to yield the final amine product.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aldehyde Imine Imine/ Iminium Ion Aldehyde->Imine + R1R2NH - H2O Amine R1R2NH Product Imine->Product + [H] (Reducing Agent)

Caption: General reaction pathway for the reductive amination of an aldehyde.

Experimental Protocols

Two common and effective protocols for the reductive amination of this compound are provided below. Protocol A utilizes the mild and selective reducing agent sodium triacetoxyborohydride, while Protocol B employs sodium borohydride, a more powerful but still widely used reagent.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is favored for its mild reaction conditions and high chemoselectivity, tolerating a wide range of functional groups.[3]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aldehyde in DCE or DCM (approximately 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol B: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a classic and cost-effective method for reductive amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).

  • Add the primary or secondary amine (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the careful addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Data Presentation

The following table summarizes typical quantitative data obtained from the reductive amination of this compound with various amines using the protocols described above.

EntryAmineProtocolReducing AgentSolventTime (h)Yield (%)Purity (%)
1BenzylamineANaBH(OAc)₃DCE685>98
2MorpholineANaBH(OAc)₃DCM892>99
3AnilineBNaBH₄MeOH478>97
4PiperidineBNaBH₄EtOH588>98

Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the reductive amination process.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Aldehyde and Amine in Solvent Imine_Formation Stir for Imine Formation (20-60 min) Reactants->Imine_Formation Add_Reducing_Agent Add Reducing Agent Imine_Formation->Add_Reducing_Agent Stir Stir at Room Temperature (4-16 h) Add_Reducing_Agent->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize

References

Application Notes and Protocols for the Derivatization of Tetrahydroquinoline-6-carbaldehyde for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of tetrahydroquinoline-6-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key derivatization reactions—reductive amination, Wittig reaction, and Knoevenagel condensation—to facilitate structure-activity relationship (SAR) studies. These methodologies enable the systematic exploration of chemical space around the tetrahydroquinoline core, aiding in the identification of compounds with optimized biological activity.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The presence of a carbaldehyde group at the 6-position offers a reactive handle for a variety of chemical transformations, making it an excellent starting point for generating a library of analogs for SAR studies. By systematically modifying this position, researchers can probe the interactions of these compounds with biological targets and elucidate the structural requirements for potency and selectivity.

Data Presentation: Structure-Activity Relationship (SAR) Data

Compound IDScaffoldR Group at 6-positionTargetActivity (IC₅₀/EC₅₀)
1 Tetrahydroquinoline-(C=O)NH-arylCBP BromodomainIC₅₀ = 2.5 µM[2]
2 Tetrahydroquinoline-CH₂-NH-arylLSD1IC₅₀ = 0.008 µM[3]
3 Tetrahydroisoquinoline(N-substituted)Rev-erbαEC₅₀ = 2.3 µM[4]
4 Quinoline-NH-arylEGFRIC₅₀ = 5.283 µM[5]
5 Quinoline-NH-(substituted thiophene)EGFRIC₅₀ = 0.49 µM[5]
6 Tetrahydroquinolinone-O-(C=O)NH-(3-fluorophenyl)HCT-116 cellsIC₅₀ = 12.04 µM[6]

Experimental Protocols

The following protocols are generalized methods for the derivatization of tetrahydroquinoline-6-carbaldehyde. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: Reductive Amination

Reductive amination is a versatile method for converting aldehydes into amines. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1]

Reaction Scheme:

Materials:

  • Tetrahydroquinoline-6-carbaldehyde

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetrahydroquinoline-6-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Reductive Amination

G Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve THQ-6-carbaldehyde in DCM add_amine Add Amine (1.1 eq) and Acetic Acid (cat.) start->add_amine stir_imine Stir for 1-2h (Imine Formation) add_amine->stir_imine add_reductant Add NaBH(OAc)₃ (1.5 eq) stir_imine->add_reductant stir_reaction Stir for 12-24h add_reductant->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench with NaHCO₃ (aq) monitor_tlc->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Amine Derivative purify->end

Caption: Workflow for the reductive amination of tetrahydroquinoline-6-carbaldehyde.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[7] This reaction is highly versatile for introducing various unsaturated moieties at the 6-position.

Reaction Scheme:

Materials:

  • Tetrahydroquinoline-6-carbaldehyde

  • Phosphonium salt (1.2 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Slowly add the strong base (1.1 eq). A color change often indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve tetrahydroquinoline-6-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Wittig Reaction

G Wittig Reaction Workflow cluster_0 Ylide Generation cluster_1 Reaction cluster_2 Work-up & Purification start Suspend Phosphonium Salt in THF at 0 °C add_base Add Strong Base start->add_base stir_ylide Stir for 1h at RT add_base->stir_ylide cool_ylide Cool Ylide to 0 °C stir_ylide->cool_ylide add_aldehyde Add THQ-6-carbaldehyde Solution cool_ylide->add_aldehyde stir_reaction Stir at RT until Complete add_aldehyde->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench with NH₄Cl (aq) monitor_tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Alkene Derivative purify->end G EGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response ligand EGF/TGF-α egfr EGFR ligand->egfr Binding & Dimerization ras_raf Ras-Raf-MEK-ERK Pathway egfr->ras_raf Activation pi3k_akt PI3K-Akt-mTOR Pathway egfr->pi3k_akt Activation plc_gamma PLCγ Pathway egfr->plc_gamma Activation jak_stat JAK/STAT Pathway egfr->jak_stat Activation response Proliferation, Survival, Differentiation, Migration ras_raf->response pi3k_akt->response plc_gamma->response jak_stat->response G Rev-erbα Signaling Pathway cluster_0 Circadian Clock Core Loop cluster_1 Transcriptional Regulation cluster_2 Physiological Output clock_bmal1 CLOCK/BMAL1 Complex per_cry PER/CRY Complex clock_bmal1->per_cry Activates Transcription rev_erb_alpha Rev-erbα clock_bmal1->rev_erb_alpha Activates Transcription ror ROR clock_bmal1->ror Activates Transcription per_cry->clock_bmal1 Inhibits bmal1_gene Bmal1 Gene rev_erb_alpha->bmal1_gene Represses Transcription metabolic_genes Metabolic Genes rev_erb_alpha->metabolic_genes Regulates Transcription ror->bmal1_gene Activates Transcription bmal1_gene->clock_bmal1 Protein Production output Circadian Rhythm, Metabolism metabolic_genes->output rev_erb_agonist Rev-erbα Agonist (e.g., THQ Derivative) rev_erb_agonist->rev_erb_alpha Activates

References

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a wide array of natural products and medicinally important compounds. Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful and efficient strategy for the construction of these valuable heterocyclic systems. By combining multiple bond-forming events in a single synthetic operation, domino reactions offer significant advantages in terms of atom economy, step economy, and overall efficiency, making them highly attractive for both academic research and industrial drug development.

This document provides detailed application notes and experimental protocols for several key domino reactions used to synthesize 1,2,3,4-tetrahydroquinolines.

Reductive Domino Reactions

Reductive domino reactions are a robust class of transformations that typically involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

Palladium-Catalyzed Reductive Amination of 2-Nitroaryl Ketones

This method, developed by Bunce and co-workers, provides a diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters. The reaction is initiated by the reduction of an aromatic nitro group, followed by an intramolecular reductive amination.[1]

Reaction Scheme:

G start 2-Nitroaryl Ketone intermediate1 Aniline Intermediate start->intermediate1 Pd/C, H2 (Nitro Reduction) intermediate2 Cyclic Imine intermediate1->intermediate2 Intramolecular Condensation product 1,2,3,4-Tetrahydroquinoline intermediate2->product Reduction

Caption: Palladium-catalyzed reductive amination domino reaction.

Experimental Protocol:

  • Materials:

    • Substituted 2-nitroaryl ketone (1.0 mmol)

    • 5% Palladium on carbon (Pd/C) (50 mg, ~20 mol%)

    • Ethanol (20 mL)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of the 2-nitroaryl ketone in ethanol in a Parr hydrogenation bottle, add the 5% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary:

EntryR¹ GroupR² GroupYield (%)Diastereomeric Ratio (cis:trans)
1MeEt95>99:1
2PhEt98>99:1
3i-PrEt93>99:1

Nucleophilic Aromatic Substitution (SNAr)-Terminated Domino Reactions

This strategy involves a domino sequence where the final ring-closing step is an intramolecular nucleophilic aromatic substitution.

Domino SN2-SNAr Reaction

A notable example from the Bunce group involves an intermolecular SN2 reaction followed by an intramolecular SNAr cyclization to furnish the tetrahydroquinoline core.[1]

Logical Workflow:

G A Starting Material (o-Fluoronitroarene with alkyl bromide side chain) C SN2 Reaction (Intermolecular) A->C B Nucleophile (e.g., Benzylamine) B->C D Intermediate Amine C->D E SNAr Reaction (Intramolecular Cyclization) D->E F Product (N-Substituted Tetrahydroquinoline) E->F

Caption: Workflow for the SN2-SNAr domino synthesis.

Experimental Protocol:

  • Materials:

    • 1-(2-Bromoethyl)-2-fluoro-4-nitrobenzene (1.0 mmol)

    • Benzylamine (1.1 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

  • Procedure:

    • Dissolve 1-(2-bromoethyl)-2-fluoro-4-nitrobenzene in DMF in a round-bottom flask.

    • Add benzylamine to the solution at room temperature.

    • Stir the reaction mixture at ambient temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the N-benzyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary:

EntryStarting MaterialNucleophileYield (%)
11-(2-Bromoethyl)-2-fluoro-4-nitrobenzeneBenzylamine98

Iodine-Catalyzed Domino Reaction of Anilines with Cyclic Enol Ethers

This efficient method utilizes molecular iodine as a catalyst for the domino reaction between anilines and cyclic enol ethers, such as 2,3-dihydrofuran, to produce fused tetrahydroquinolines. The reaction is believed to proceed via an aza-Diels-Alder type mechanism.

Reaction Pathway:

G reactants Aniline + 2,3-Dihydrofuran intermediate Aza-Diels-Alder Intermediate reactants->intermediate Catalyzed by catalyst Iodine (I2) (10 mol%) catalyst->intermediate product Furano[3,2-c]tetrahydroquinoline intermediate->product

Caption: Iodine-catalyzed domino reaction pathway.

Experimental Protocol:

  • Materials:

    • Aniline (1.0 mmol)

    • 2,3-Dihydrofuran (2.5 mmol)

    • Iodine (0.1 mmol, 10 mol%)

    • Dichloromethane (CH₂Cl₂) (5 mL)

  • Procedure:

    • To a solution of aniline in dichloromethane, add 2,3-dihydrofuran.

    • Add iodine to the mixture at room temperature.

    • Stir the reaction for 5-10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAniline DerivativeCyclic Enol EtherYield (%)Diastereomeric Ratio (endo:exo)
1Aniline2,3-Dihydrofuran9256:44
24-Methylaniline2,3-Dihydrofuran9558:42
34-Methoxyaniline2,3-Dihydrofuran9460:40
44-Chloroaniline2,3-Dihydrofuran8852:48

Gold-Catalyzed Asymmetric Domino Hydroamination/Transfer Hydrogenation

This elegant enantioselective method employs a chiral gold phosphate catalyst for a tandem hydroamination and asymmetric transfer hydrogenation of 2-(2-propynyl)anilines to afford chiral 1,2,3,4-tetrahydroquinolines.[2][3]

Catalytic Cycle Overview:

G sub 2-(2-Propynyl)aniline step1 Intramolecular Hydroamination sub->step1 cat1 Gold Catalyst (π-Lewis Acid) cat1->step1 int1 Dihydroquinoline Intermediate step1->int1 step2 Asymmetric Transfer Hydogenation int1->step2 cat2 Chiral Brønsted Acid (co-catalyst) cat2->step2 prod Chiral 1,2,3,4-Tetrahydroquinoline step2->prod hydride Hantzsch Ester (Hydride Source) hydride->step2

Caption: Gold-catalyzed asymmetric domino reaction.

Experimental Protocol:

  • Materials:

    • 2-(2-Propynyl)aniline derivative (0.2 mmol)

    • (IMes)AuCl (0.004 mmol, 2 mol%)

    • AgNTf₂ (0.004 mmol, 2 mol%)

    • Chiral Phosphoric Acid (e.g., (R)-TRIP) (0.01 mmol, 5 mol%)

    • Hantzsch ester (0.24 mmol)

    • Toluene (1.0 mL)

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, combine (IMes)AuCl and AgNTf₂ in toluene and stir for 10 minutes at room temperature.

    • Add the chiral phosphoric acid, followed by the 2-(2-propynyl)aniline derivative and the Hantzsch ester.

    • Stir the reaction mixture at the indicated temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

    • After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the chiral 1,2,3,4-tetrahydroquinoline.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary:

EntryR Group on AlkyneYield (%)Enantiomeric Excess (ee, %)
1Phenyl9597
24-Tolyl9698
34-Methoxyphenyl9496
4n-Butyl8592

References

Application Notes and Protocols: Photocatalytic Oxidation of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic oxidation of tetrahydroquinoline derivatives, a critical transformation in the synthesis of various pharmacologically active compounds. The methodologies described herein utilize visible light photocatalysis, offering a milder and more environmentally benign alternative to traditional oxidation methods.

Introduction

Tetrahydroquinoline moieties are prevalent structural motifs in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities. The oxidation of tetrahydroquinolines to quinolines or 3,4-dihydroquinolones represents a key synthetic step in the development of new therapeutic agents.[1][2][3] Traditional methods for this transformation often necessitate harsh reaction conditions, such as high temperatures and strong oxidants.[1] In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy, enabling these oxidations under mild and ambient conditions.[1][2]

This document outlines protocols for two primary types of photocatalytic oxidations of tetrahydroquinolines: the synthesis of 3,4-dihydroquinolones and the dehydrogenation to quinolines.

General Reaction Mechanisms

The photocatalytic oxidation of tetrahydroquinolines typically proceeds via a single-electron transfer (SET) mechanism. The general workflow involves the excitation of a photocatalyst by visible light, followed by electron transfer from the tetrahydroquinoline substrate to the excited photocatalyst. This generates a tetrahydroquinoline radical cation, which can then undergo further reactions to yield the oxidized product. The photocatalyst is regenerated in the presence of an oxidant, often molecular oxygen from the air.

Proposed Mechanism for 3,4-Dihydroquinolone Synthesis

A proposed mechanism for the synthesis of 3,4-dihydroquinolone from tetrahydroquinoline involves the following key steps.[1] Initially, the photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light.[1] The excited photocatalyst then engages in a single-electron transfer with the tetrahydroquinoline substrate, forming a radical cation intermediate and the reduced form of the photocatalyst.[1] The reduced photocatalyst is subsequently re-oxidized by molecular oxygen, generating a superoxide radical anion.[1] This superoxide radical anion can then react with the tetrahydroquinoline radical cation to form the 3,4-dihydroquinolone product.[1] In some cases, an organic base like DBU can act as both an electron donor and a hydrogen atom transfer (HAT) mediator to facilitate the process.[1][2]

G PC Photocatalyst (e.g., [Ru(bpy)₃]²⁺) PC_excited Excited Photocatalyst (e.g., [Ru(bpy)₃]²⁺) PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst (e.g., [Ru(bpy)₃]⁺) PC_excited->PC_reduced SET THQ_radical Tetrahydroquinoline Radical Cation PC_reduced->PC O₂ O2_superoxide O₂•⁻ PC_reduced->O2_superoxide O₂ THQ Tetrahydroquinoline THQ->THQ_radical SET Product 3,4-Dihydroquinolone THQ_radical->Product O₂•⁻ O2_superoxide->Product

Mechanism for 3,4-dihydroquinolone synthesis.

Experimental Protocols

Protocol for Photocatalytic Synthesis of 3,4-Dihydroquinolone

This protocol is adapted from a high-throughput microfluidic system for the efficient synthesis of 3,4-dihydroquinolone from tetrahydroquinoline.[1]

Materials:

  • Tetrahydroquinoline (substrate)

  • Photocatalyst (e.g., [Ru(bpy)₃]²⁺, 2.5 mol%)

  • Organic base (e.g., DBU, 2 equivalents)

  • Solvent (e.g., Acetonitrile)

  • Oxygen (gas)

Equipment:

  • Microfluidic reactor system

  • Syringe pumps

  • Visible light source (e.g., Blue LED lamp)

  • Gas flow controller

  • Back-pressure regulator

Procedure:

  • Prepare a stock solution of the tetrahydroquinoline substrate (0.1 M) in the chosen solvent.

  • Prepare a stock solution of the photocatalyst and the organic base in the same solvent.

  • Set up the microfluidic reactor with the visible light source positioned to irradiate the reaction channels.

  • Use syringe pumps to introduce the substrate solution and the catalyst/base solution into the microfluidic reactor at a controlled flow rate (e.g., liquid flow rate of 20 µL/min).

  • Simultaneously, introduce oxygen gas into the reactor at a controlled flow rate (e.g., gas flow rate of 0.04 mL/min).

  • Maintain the reaction temperature at 25 °C.

  • Collect the reaction mixture at the outlet of the reactor.

  • Analyze the product yield by standard analytical techniques (e.g., HPLC, GC-MS).

Protocol for Visible-Light-Mediated Aerobic Dehydrogenation of Tetrahydroquinolines

This protocol describes a general procedure for the dehydrogenation of tetrahydroquinolines to quinolines using a photocatalyst and air as the oxidant.

Materials:

  • Substituted tetrahydroquinoline

  • Photocatalyst (e.g., Thioxanthone)

  • Oxidant (e.g., tert-butyl benzoperoxoate)

  • Solvent (e.g., Dichloromethane)

Equipment:

  • Schlenk tube or a similar reaction vessel

  • Magnetic stirrer

  • Visible light source (e.g., 23 W fluorescent lamp)

  • Inert atmosphere setup (optional, for initial stages)

Procedure:

  • To a reaction vessel, add the substituted tetrahydroquinoline (1.0 equiv.), the photocatalyst (e.g., 0.16 mg chlorophyll), and the solvent.[4]

  • If required, add the co-oxidant.

  • Stir the reaction mixture under visible light irradiation at room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Data Presentation

Table 1: Substrate Scope for the Photocatalytic Synthesis of 3,4-Dihydroquinolone

The following table summarizes the yields for the synthesis of various 3,4-dihydroquinolone derivatives from their corresponding tetrahydroquinoline precursors under optimized conditions.[1]

EntryTetrahydroquinoline SubstrateProductYield (%)
1Tetrahydroquinoline3,4-Dihydroquinolone76.1
26-Methyl-tetrahydroquinoline6-Methyl-3,4-dihydroquinolone72
37-Methoxy-tetrahydroquinoline7-Methoxy-3,4-dihydroquinolone68
48-Chloro-tetrahydroquinoline8-Chloro-3,4-dihydroquinolone55
5N-Methyl-tetrahydroquinolineN-Methyl-3,4-dihydroquinolone85
Table 2: Photocatalytic Dehydrogenation of Tetrahydroquinolines to Quinolines

This table presents the results for the aerobic oxidative dehydrogenation of various N-heterocycles, including tetrahydroquinolines.

EntrySubstrateProductCatalystTime (h)Conversion (%)Selectivity (%)
11,2,3,4-TetrahydroquinolineQuinolineIr(III) Complex24>99>99
2N-Methyl-1,2,3,4-tetrahydroquinolineN-MethylquinoliniumIr(III) Complex24>99>99
32-Methyl-1,2,3,4-tetrahydroquinoline2-MethylquinolineIr(III) Complex24>99>99

Experimental Workflow and Logic

The general workflow for developing a photocatalytic oxidation reaction for tetrahydroquinoline derivatives involves several key stages, from initial screening to optimization and scale-up.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope & Scale-up A Substrate & Reaction Type Selection B Photocatalyst & Solvent Screening A->B C Initial Reaction Setup (Small Scale) B->C D Parameter Optimization (Concentration, Temp, Light Intensity) C->D Promising Results E Base & Additive Screening D->E F Kinetic Studies E->F G Substrate Scope Evaluation F->G Optimized Conditions H Gram-Scale Synthesis G->H I Purification & Characterization H->I J Application in Drug Discovery I->J Final Product

General workflow for reaction development.

Conclusion

The photocatalytic oxidation of tetrahydroquinoline derivatives offers a versatile and sustainable approach for the synthesis of valuable nitrogen-containing heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement these methodologies in their synthetic endeavors. The mild reaction conditions and broad substrate tolerance make this a highly attractive strategy for the late-stage functionalization of complex molecules and the rapid diversification of compound libraries. Further exploration in this area, including the development of novel photocatalysts and reaction conditions, will undoubtedly continue to expand the synthetic utility of this powerful transformation.

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydroquinoline core and a reactive aldehyde group, makes it an excellent starting material for the synthesis of a wide range of complex molecules and pharmacologically active compounds. The tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The aldehyde functionality at the 6-position provides a convenient handle for various chemical transformations, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and Schiff bases, which are important intermediates for drug discovery.

Applications as a Chemical Building Block

This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neurological disorders and oncology.[1] Its unique structural features and reactivity are leveraged in the following applications:

  • Pharmaceutical Development: It is an important intermediate in the synthesis of various pharmaceuticals. The tetrahydroquinoline moiety can be modified to enhance therapeutic efficacy.[1]

  • Organic Synthesis: The aldehyde group allows for a variety of chemical modifications, including condensation and cyclization reactions, making it a valuable tool for creating complex organic molecules.[1]

  • Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

Experimental Protocols

The aldehyde group of this compound is amenable to a variety of classical organic reactions. Below are detailed protocols for two common and useful transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the synthesis of Schiff bases.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[2]

Reaction Scheme:

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Refrigerator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.

  • Slowly add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into crushed ice with constant stirring.

  • Keep the mixture in a refrigerator for 24 hours to allow for complete precipitation of the product.

  • Filter the precipitated solid, wash thoroughly with cold water to remove excess base, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Data Presentation:

AldehydeAcetophenoneBaseSolventTime (h)Yield (%)
Aromatic AldehydeSubstituted AcetophenoneNaOHEthanol2-460-80

Expected Characterization:

  • IR (cm⁻¹): Appearance of a strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl group.

  • ¹H NMR (ppm): Appearance of two doublets in the olefinic region (typically 6.5-8.0 ppm) with a coupling constant of ~15-16 Hz, characteristic of a trans-alkene. Signals corresponding to the tetrahydroquinoline and the substituted aromatic ring will also be present.

Protocol 2: Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile ligands in coordination chemistry and exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., Aniline, 4-Methoxyaniline, 4-Chloroaniline)

  • Glacial Acetic Acid (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aniline in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.

Data Presentation:

Specific quantitative data for Schiff bases derived from this compound is not available in the provided search results. The table below shows typical outcomes for Schiff base formation.

AldehydeAmineCatalystSolventTime (h)Yield (%)
Aromatic AldehydeSubstituted AnilineAcetic AcidEthanol2-370-90

Expected Characterization:

  • IR (cm⁻¹): Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a new C=N stretching band around 1600-1650 cm⁻¹.

  • ¹H NMR (ppm): Appearance of a singlet for the imine proton (-CH=N-) in the region of 8.0-9.0 ppm. Signals for the aromatic and tetrahydroquinoline protons will also be present.

Visualizations

Experimental Workflow for Chalcone Synthesis

chalcone_synthesis_workflow start Start dissolve Dissolve Aldehyde & Acetophenone in Ethanol start->dissolve add_base Add NaOH Solution dissolve->add_base stir Stir at Room Temperature (2-4 hours) add_base->stir precipitate Pour into Ice Water & Refrigerate (24 hours) stir->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Pure Chalcone recrystallize->product

Caption: Workflow for the synthesis of chalcones.

Logical Relationship in Schiff Base Formation

schiff_base_formation aldehyde This compound (Carbonyl Group) intermediate Hemiaminal Intermediate (Unstable) aldehyde->intermediate Nucleophilic Attack amine Primary Amine (Nucleophilic Nitrogen) amine->intermediate product Schiff Base (Imine Bond) intermediate->product Dehydration water Water (Byproduct) intermediate->water

Caption: Key steps in Schiff base formation.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. The protocols provided for the synthesis of chalcones and Schiff bases demonstrate its utility in creating structurally diverse molecules with potential biological applications. Further exploration of its reactivity can lead to the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets and to explore the biological activities of the resulting derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Troubleshooting Guide

Issue: My compound is not separating from impurities during column chromatography.

  • Answer: This is a common issue that can often be resolved by optimizing the solvent system (mobile phase). The polarity of the eluent is critical for achieving good separation on a silica gel column.

    • Recommendation 1: Adjust Solvent Polarity. For non-polar impurities, you can start with a low-polarity solvent system and gradually increase the polarity. A common starting point for related compounds is a mixture of petroleum ether and ethyl acetate or hexanes and ethyl acetate.[1][2] You can begin with a high ratio of the non-polar solvent (e.g., 100:1 petroleum ether:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[1]

    • Recommendation 2: Use a Different Solvent System. If adjusting the polarity of a two-solvent system is ineffective, consider trying a different combination of solvents. For some substituted tetrahydroisoquinolines, a three-component system such as ethyl acetate/methanol/acetonitrile has been used.[3]

    • Recommendation 3: Check for Co-elution with Starting Material. If the synthesis was a Vilsmeier-Haack reaction, unreacted N-methyl-tetrahydroquinoline may be present. This starting material is less polar than the aldehyde product. Using a very non-polar eluent initially should allow for the elution of the starting material before the desired product.

Issue: The product appears to be degrading on the silica gel column.

  • Answer: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

    • Recommendation 1: Neutralize the Silica Gel. Before packing the column, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a neutralising agent, such as triethylamine (typically 1% of the total solvent volume). This can help prevent the degradation of acid-sensitive compounds.

    • Recommendation 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase, such as neutral alumina.

    • Recommendation 3: Minimize Contact Time. Perform flash column chromatography to reduce the amount of time the compound spends on the column.

Issue: I am unable to obtain crystals of my compound through recrystallization.

  • Answer: Successful recrystallization depends heavily on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Recommendation 1: Systematic Solvent Screening. Test a range of solvents with varying polarities. Common choices for organic compounds include ethanol, hexane/acetone, hexane/THF, and hexane/ethyl acetate.[4] For polar compounds, water can sometimes be a suitable solvent.[4]

    • Recommendation 2: Use a Two-Solvent System. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A hexane/diethyl ether mixture can be effective in some cases.[4]

    • Recommendation 3: Induce Crystallization. If the compound oils out instead of crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

  • A1: If the compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted 1-methyl-1,2,3,4-tetrahydroquinoline, residual solvents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, and byproducts from the reaction.[5][6]

Q2: How can I monitor the progress of my column chromatography?

  • A2: Thin-layer chromatography (TLC) is a standard method for monitoring the separation of compounds during column chromatography.[7] Small samples from each collected fraction can be spotted on a TLC plate and developed in the same solvent system used for the column. This allows you to identify which fractions contain your desired product.

Q3: What is the recommended storage condition for purified this compound?

  • A3: It is recommended to store the purified compound at 0-8 °C.[8]

Q4: My purified compound is a light yellow to brown crystalline powder. Is this normal?

  • A4: Yes, the appearance of this compound is described as a light yellow to brown crystalline powder.[8]

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodSolvent SystemCompound Type
Column ChromatographyPetroleum ether / Ethyl acetate (gradient)Substituted Tetrahydroquinolines[1]
Column ChromatographyHexane / Ethyl acetate (1:1)Substituted Tetrahydroisoquinolines[3]
Column ChromatographyDichloromethaneSubstituted Tetrahydroquinolines[2]
RecrystallizationEthanolGeneral organic compounds[4]
Recrystallizationn-Hexane / AcetoneGeneral organic compounds[4]
Recrystallizationn-Hexane / Diethyl etherGeneral organic compounds[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100:1 petroleum ether:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle air pressure. Ensure the silica gel bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the least polar solvent mixture.

    • Collect fractions in test tubes and monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

    • Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent at room temperature. If it dissolves readily, the solvent is not suitable.

    • If the compound is insoluble, heat the mixture. If it dissolves when hot but precipitates upon cooling, the solvent is a good candidate.

  • Recrystallization Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.

    • If the solution remains supersaturated, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude Product (this compound) column_chrom Column Chromatography (Silica Gel) crude->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Separation Successful troubleshoot_column Troubleshoot Column (Adjust Solvent, etc.) tlc_analysis->troubleshoot_column Poor Separation evaporation Solvent Evaporation combine_fractions->evaporation purity_check Purity Check (NMR, etc.) evaporation->purity_check pure_product Purified Product recrystallization Recrystallization recrystallization->purity_check troubleshoot_recrystallization Troubleshoot Recrystallization (Change Solvent, etc.) recrystallization->troubleshoot_recrystallization Fails to Crystallize purity_check->pure_product >95% Pure purity_check->recrystallization <95% Pure impure_product Impure Product purity_check->impure_product Persistent Impurities troubleshoot_column->column_chrom troubleshoot_recrystallization->recrystallization

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and may have decomposed.

  • Insufficient Reaction Temperature: The formylation of the tetrahydroquinoline ring may require heating to proceed at an adequate rate.

  • Poor Quality of Reagents: Use of old or impure starting materials (1-Methyl-1,2,3,4-tetrahydroquinoline, DMF, POCl₃) can inhibit the reaction.

  • Incorrect Stoichiometry: An inappropriate ratio of Vilsmeier reagent to the substrate can lead to poor conversion.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature to a range of 60-80 °C while monitoring the reaction progress by TLC.[1]

  • Use High-Purity Reagents: Ensure that 1-Methyl-1,2,3,4-tetrahydroquinoline is pure and that fresh, high-purity DMF and POCl₃ are used.

  • Adjust Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate) is often beneficial.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Causes:

  • Over-formylation: The Vilsmeier-Haack reaction can sometimes lead to the introduction of more than one formyl group, especially with highly activated aromatic rings.

  • Reaction at other positions: While formylation is expected at the electron-rich para-position (C6) of the N-methyltetrahydroquinoline, minor substitution at other positions might occur.

  • Decomposition: At higher temperatures, the starting material or product may decompose, leading to a complex mixture.

Solutions:

  • Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to avoid over-formylation.

  • Temperature Control: Avoid excessively high temperatures to minimize decomposition and side reactions. Maintain the reaction temperature within the optimized range.

  • Purification: Utilize column chromatography to separate the desired 6-carbaldehyde isomer from other byproducts.

Issue 3: Difficult Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may have some solubility in the aqueous phase during workup.

  • Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.

  • Oily Product: The final product may be an oil, which can be challenging to crystallize.

Solutions:

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

  • Brine Wash: Wash the combined organic layers with brine to help break emulsions.

  • Column Chromatography: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-Methyl-1,2,3,4-tetrahydroquinoline?

The formylation is an electrophilic aromatic substitution. The N-methyl group and the alkyl portion of the tetrahydroquinoline ring are electron-donating, thus activating the aromatic ring. The formyl group is expected to add primarily at the para-position (C6) relative to the nitrogen atom due to steric hindrance at the ortho-positions (C5 and C7) and the strong activating effect of the nitrogen.

Q2: How is the Vilsmeier reagent prepared?

The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is exothermic and should be carefully controlled.

Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The workup procedure, which involves quenching the reaction with ice or a basic solution, should be done slowly and carefully to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and spotted on a TLC plate against the starting material.

Experimental Protocol

Synthesis of this compound

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
11.125645
21.225655
31.525652
41.250468
51.270385
61.290378 (decomposition observed)

Visualizations

Troubleshooting_Yield_Improvement start Low or No Product Yield cause1 Inactive Vilsmeier Reagent? start->cause1 cause2 Suboptimal Reaction Temp.? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Incorrect Stoichiometry? start->cause4 solution1 Ensure Anhydrous Conditions Use Fresh Reagent cause1->solution1 solution2 Optimize Temperature (e.g., 60-80°C) cause2->solution2 solution3 Use High-Purity Starting Materials cause3->solution3 solution4 Adjust Reagent:Substrate Ratio (e.g., 1.2:1) cause4->solution4

Caption: Troubleshooting workflow for low reaction yield.

Vilsmeier_Haack_Workflow step1 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) step2 2. Add Substrate (1-Methyl-1,2,3,4-tetrahydroquinoline) step1->step2 step3 3. Heat Reaction (e.g., 70-80°C) step2->step3 step4 4. Aqueous Work-up (Ice quench, neutralize) step3->step4 step5 5. Extraction & Purification (Column Chromatography) step4->step5 product Product: This compound step5->product

References

common side products in the synthesis of tetrahydroquinoline aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydroquinoline aldehydes. The information is designed to help optimize reaction conditions, minimize the formation of side products, and facilitate the purification of the desired compounds.

Frequently Asked questions (FAQs)

Q1: What are the most common side products observed during the synthesis of tetrahydroquinoline aldehydes?

The formation of side products is highly dependent on the synthetic route employed. However, some common classes of byproducts include:

  • Tar and Polymeric Materials: Particularly prevalent in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses. These are often complex, high-molecular-weight substances resulting from the polymerization of starting materials or intermediates.[1][2][3][4]

  • Over-reduced or Incompletely Reduced Products: In catalytic hydrogenation reactions, incomplete reduction of the quinoline ring can lead to dihydroquinoline intermediates, while over-reduction can affect the aldehyde functionality.

  • Regioisomers: In syntheses like the Friedländer and Combes reactions, the use of unsymmetrical ketones can lead to the formation of different positional isomers.[5][6]

  • N-Oxides: Oxidation of the nitrogen atom in the tetrahydroquinoline ring can occur, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.

  • Products of Self-Condensation: Aldol-type self-condensation of aldehyde or ketone starting materials can occur, especially under basic conditions.[7]

Q2: How can I minimize tar formation in the Skraup synthesis?

Tar formation is a notorious issue in the Skraup reaction due to the strongly acidic and oxidizing conditions.[1][3] To mitigate this:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent and reduce charring.[1]

  • Control Temperature: The reaction is highly exothermic.[8] Gentle initial heating should be applied, and the reaction should be cooled if it becomes too vigorous.[1][8]

  • Slow Reagent Addition: Add the sulfuric acid slowly and with efficient stirring to dissipate heat and prevent localized hotspots.[9]

Q3: Polymerization is significantly reducing the yield of my Doebner-von Miller reaction. What can I do?

Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[2][3] The following strategies can help:

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2][3]

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thereby minimizing self-condensation.[2]

Q4: I am observing a mixture of regioisomers in my Friedländer synthesis. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical ketones.[5][6][10] To control regioselectivity:

  • Catalyst Selection: The choice of acid or base catalyst can influence the regiochemical outcome.

  • Substrate Modification: Introducing a directing group on the ketone can favor the formation of a single isomer.

  • Reaction Conditions: Systematically varying the solvent and temperature may help to favor one regioisomer over the other.[6]

Troubleshooting Guides

Problem 1: Low Yield of Tetrahydroquinoline Aldehyde in Catalytic Hydrogenation
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of the starting quinoline aldehyde. 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons.1. Use fresh catalyst or increase catalyst loading. 2. Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC-MS. 3. Ensure starting materials and solvent are pure.
Formation of a significant amount of the corresponding alcohol (over-reduction of the aldehyde). 1. Catalyst is too active. 2. Reaction temperature or pressure is too high.1. Switch to a less active catalyst (e.g., use a poisoned catalyst like Lindlar's catalyst for selective aldehyde reduction). 2. Lower the reaction temperature and/or hydrogen pressure.
Presence of dihydroquinoline intermediates. Incomplete hydrogenation of the heterocyclic ring.Increase reaction time, hydrogen pressure, or catalyst loading.
Problem 2: Difficult Purification of the Crude Product
Symptom Possible Cause Troubleshooting Steps
Thick, dark tarry residue after Skraup synthesis. Polymerization of reactants and intermediates.1. Steam Distillation: This is a highly effective method to separate the volatile product from the non-volatile tar.[5][8] 2. Solvent Extraction: After neutralization, perform a thorough extraction with an appropriate organic solvent. 3. Column Chromatography: While challenging with tarry materials, a plug of silica gel can sometimes help remove the worst of the polymeric byproducts.
Presence of cis/trans isomers that are difficult to separate. Similar polarity of the isomers.1. HPLC: Use of a suitable column (e.g., chiral column or specialized stationary phase) and optimization of the mobile phase can often resolve isomers.[11][12][13] 2. Flash Column Chromatography: Careful selection of the eluent system and using a high-resolution column may provide separation.
Contamination with unreacted starting materials. Incomplete reaction or inefficient work-up.1. Optimize reaction conditions to drive the reaction to completion. 2. Use an appropriate work-up procedure to remove unreacted starting materials (e.g., acid or base washes).

Data Presentation

Table 1: Common Side Products in Tetrahydroquinoline Aldehyde Synthesis and Their Typical Yields (Illustrative)

Synthetic Method Desired Product Common Side Product(s) Typical Yield of Side Product (%) Conditions Favoring Side Product Formation
Skraup Synthesis Tetrahydroquinoline-6-carbaldehydeTar/Polymeric Material20-50%High temperature, high acid concentration.[3][4]
Doebner-von Miller 2-Methyl-tetrahydroquinoline-6-carbaldehydePolymeric Material15-40%High acid concentration, high concentration of α,β-unsaturated aldehyde.[2][3]
Friedländer Annulation 2-Methyl-tetrahydroquinoline-7-carbaldehydeRegioisomer (4-methyl)5-30%Use of unsymmetrical ketones.[5]
Catalytic Hydrogenation Tetrahydroquinoline-4-carbaldehydeTetrahydroquinolin-4-ylmethanol10-25%Highly active catalyst, high H₂ pressure/temperature.

Note: The yields of side products are highly dependent on the specific substrates, catalysts, and reaction conditions used and the values in this table are for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Skraup Synthesis of a Tetrahydroquinoline Aldehyde with Minimized Tar Formation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the substituted aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C. The reaction is exothermic and may become vigorous.[8] Be prepared to remove the heat source to control the reaction rate. Once the initial exotherm subsides, maintain the temperature for 3-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Purification: Perform steam distillation on the basic mixture to isolate the volatile tetrahydroquinoline aldehyde from the non-volatile tar.[5][8] Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by column chromatography.

Protocol 2: GC-MS Analysis of a Doebner-von Miller Reaction Mixture
  • Sample Preparation: Take an aliquot (approx. 0.1 mL) of the crude reaction mixture and quench it with a saturated sodium bicarbonate solution. Extract with ethyl acetate (2 mL). Dry the organic layer over a small amount of anhydrous sodium sulfate. Dilute an aliquot of the organic extract with ethyl acetate to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of m/z 40-500.

  • Data Analysis: Identify the peaks corresponding to the starting materials, the desired tetrahydroquinoline aldehyde, and any side products by comparing their mass spectra with library data and known fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Tetrahydroquinoline Aldehyde Synthesis

Troubleshooting_Low_Yield start Low Yield of Tetrahydroquinoline Aldehyde check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction incomplete_conversion Incomplete Conversion check_reaction->incomplete_conversion Predominant Starting Material? side_products Significant Side Products check_reaction->side_products Multiple New Spots/Peaks? purification_loss Loss During Purification check_reaction->purification_loss Clean Reaction, Low Isolated Yield? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Increase reagent equivalents - Change catalyst incomplete_conversion->optimize_conditions Yes identify_byproducts Identify Side Products (MS, NMR) side_products->identify_byproducts Yes optimize_workup Optimize Work-up and Purification Protocol purification_loss->optimize_workup Yes end Improved Yield optimize_conditions->end minimize_byproducts Modify Conditions to Minimize Specific Side Products identify_byproducts->minimize_byproducts minimize_byproducts->end optimize_workup->end

Caption: A flowchart for troubleshooting low yields in tetrahydroquinoline aldehyde synthesis.

Signaling Pathway of Side Product Formation in the Skraup Synthesis

Skraup_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Polymerization Polymerization Acrolein->Polymerization Self-condensation Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization/ Dehydration THQ_Aldehyde Tetrahydroquinoline Aldehyde Dihydroquinoline->THQ_Aldehyde Oxidation/ Reduction Tar Tar Polymerization->Tar

Caption: Reaction network illustrating tar formation in the Skraup synthesis.

References

optimizing cyclization conditions for tetrahydroquinoline ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tetrahydroquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the tetrahydroquinoline core?

A1: Several robust methods are employed for the synthesis of tetrahydroquinolines. The most prominent include:

  • Povarov Reaction: A [3+2] cycloaddition reaction involving an aniline, an aldehyde, and an alkene. It is one of the most common methods for synthesizing substituted tetrahydroquinolines.

  • Intramolecular Friedel-Crafts Reaction: This involves the cyclization of an N-aryl-γ-amino alcohol or a related derivative, typically promoted by a strong acid.

  • Reductive Amination: An intramolecular reaction of an amino ketone or amino aldehyde, which can be a versatile method for producing a range of substituted tetrahydroquinolines.

  • Cascade Reactions: Multi-step reactions that proceed in a single pot, often initiated by a Michael addition or a similar conjugate addition, followed by cyclization.

Q2: How do I choose the appropriate catalyst for my cyclization reaction?

A2: Catalyst selection is critical and depends heavily on the chosen synthetic route and the nature of your substrates.

  • For Povarov-type reactions: Lewis acids such as InCl₃, Sc(OTf)₃, or Bi(OTf)₃ are frequently used. Brønsted acids like triflic acid or iodine can also be effective.

  • For Friedel-Crafts type cyclizations: Strong Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are typically required.

  • For reductive aminations: A reducing agent is necessary, with common choices including NaBH₄, NaBH(OAc)₃, or catalytic hydrogenation (e.g., H₂, Pd/C).

The choice may also be influenced by the functional group tolerance of your substrates. A decision tree for catalyst selection is provided in the visualization section below.

Troubleshooting Guide

Q3: I am observing very low yields in my Povarov reaction. What are the potential causes and solutions?

A3: Low yields in a Povarov reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Issue: Inefficient Imine Formation: The reaction proceeds via an imine intermediate. If this intermediate does not form efficiently, the overall yield will be low.

    • Solution: Ensure your aniline and aldehyde are pure and dry. The presence of water can hinder imine formation. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

  • Issue: Poor Catalyst Activity: The chosen Lewis or Brønsted acid may not be active enough or may be poisoned by impurities.

    • Solution: Try screening a panel of catalysts with varying strengths (see data tables below). Ensure the catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive.

  • Issue: Unfavorable Reaction Conditions: The temperature or solvent may not be optimal for your specific substrates.

    • Solution: Experiment with different solvents, ranging from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile). A temperature screen (e.g., from room temperature to reflux) can also identify the optimal conditions.

Data Tables for Optimization

Table 1: Effect of Different Catalysts on a Model Povarov Reaction

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
InCl₃Acetonitrile251285
Sc(OTf)₃DCM251892
Bi(OTf)₃Toluene80678
I₂Acetonitrile501265
Triflic AcidDCM02455

Table 2: Solvent and Temperature Effects on a Friedel-Crafts Cyclization

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Dioxane100470
PPA-120288
AlCl₃DCE80675
BF₃·OEt₂DCM251260

Detailed Experimental Protocols

Protocol: Synthesis of 2,4-disubstituted Tetrahydroquinoline via Povarov Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Alkene and Catalyst Addition: Add the alkene (1.5 mmol, 1.5 equiv) followed by the catalyst, for example, Scandium (III) triflate (Sc(OTf)₃, 0.1 mmol, 0.1 equiv).

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinoline product.

Visualizations

experimental_workflow start Start: Define Substrates (Aniline, Aldehyde, Alkene) catalyst_screen Catalyst Screening (e.g., InCl3, Sc(OTf)3) start->catalyst_screen solvent_screen Solvent Optimization (e.g., ACN, DCM, Toluene) catalyst_screen->solvent_screen temp_screen Temperature Optimization (0°C to Reflux) solvent_screen->temp_screen check_yield Is Yield > 85%? temp_screen->check_yield side_products Analyze Side Products (NMR, MS) check_yield->side_products No end End: Optimized Protocol check_yield->end Yes troubleshoot Troubleshoot: - Purity of Reagents - Anhydrous Conditions side_products->troubleshoot troubleshoot->catalyst_screen

Caption: Workflow for optimizing tetrahydroquinoline synthesis.

side_reaction_pathway reactants Aniline + Aldehyde imine Imine Intermediate reactants->imine desired_cycloaddition [3+2] Cycloaddition with Alkene imine->desired_cycloaddition Desired Path side_reaction Diels-Alder Side Reaction (Imine Dimerization) imine->side_reaction Side Path (High Concentration) tetrahydroquinoline Desired Product: Tetrahydroquinoline desired_cycloaddition->tetrahydroquinoline side_product Undesired Side Product side_reaction->side_product

Caption: Common side reaction in Povarov synthesis.

catalyst_selection_tree start Substrate Functional Groups? acid_sensitive Acid-Sensitive? start->acid_sensitive No redox_active Redox-Active Groups? start->redox_active Yes lewis_acid Use Mild Lewis Acid (e.g., InCl3, Yb(OTf)3) acid_sensitive->lewis_acid Yes strong_lewis_acid Use Strong Lewis Acid (e.g., AlCl3, BF3·OEt2) acid_sensitive->strong_lewis_acid No bronsted_acid Use Brønsted Acid (e.g., TFA, PPA) strong_lewis_acid->bronsted_acid If no improvement redox_active->acid_sensitive No reductive_amination Consider Reductive Amination (e.g., NaBH(OAc)3) redox_active->reductive_amination Yes

Caption: Decision tree for catalyst selection.

stability and storage conditions for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 0-8 °C.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the container will be opened multiple times.

Q2: How should I handle the compound for routine laboratory use?

A2: For routine use, it is best to allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh out the desired amount quickly and tightly reseal the container. For frequent use, consider preparing aliquots to minimize repeated opening of the main stock container.

Q3: What are the known physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this exact compound is limited, tetrahydroquinoline derivatives can be susceptible to degradation upon exposure to light. Therefore, it is recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during experiments.

Q5: What solvents are compatible with this compound?

A5: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific experimental requirements. It is always recommended to perform a small-scale solubility test before preparing larger stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the solid compound (yellowing or browning) Oxidation of the tetrahydroquinoline ring or the aldehyde group.While some coloration may be normal, significant changes can indicate degradation. Store the compound under an inert atmosphere and in the dark. For sensitive experiments, it may be necessary to purify the material before use.
Inconsistent experimental results over time Degradation of the compound in solution.Prepare fresh solutions for each experiment, especially for long-duration studies. Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of degradation products.Potential degradation pathways for tetrahydroquinolines include oxidation to the corresponding quinoline or dihydroquinolone. The aldehyde group may also be susceptible to oxidation to a carboxylic acid. Compare analytical data with a freshly opened sample or a reference standard.
Low reactivity in a chemical synthesis Poor quality or degraded starting material.Assess the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, consider purification by recrystallization or chromatography.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 28-29 °C[3]
Boiling Point 219-221 °C @ 15 Torr[3]
Density 1.102 g/cm³[3]
Flash Point 142.5 °C[3]
Refractive Index 1.587[3]

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 0-8 °C (long-term)To slow down potential degradation processes.[1][2]
Room Temperature (short-term, working solution)For immediate experimental use.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Protect from light (amber vial)To prevent photodegradation.
Moisture Store in a tightly sealed containerTo prevent hydrolysis and condensation.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

Objective: To evaluate the stability of this compound at elevated temperatures.

Methodology:

  • Weigh 5-10 mg of the compound into several separate, sealed vials.

  • Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove one vial from each temperature.

  • Allow the vials to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the chromatograms of the stressed samples to a control sample stored at the recommended storage temperature (0-8°C).

  • Quantify the remaining parent compound and any new peaks corresponding to degradation products.

Protocol 2: Assessment of Photostability

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Prepare two sets of solutions of the compound in a transparent solvent (e.g., methanol) at a known concentration.

  • Wrap one set of samples in aluminum foil to serve as the dark control.

  • Expose the unwrapped samples to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

  • At various time intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from both the exposed and control samples.

  • Analyze the aliquots by HPLC to determine the concentration of the parent compound.

  • Calculate the percentage of degradation by comparing the peak area of the exposed sample to that of the dark control.

Visualizations

experimental_workflow Workflow for Stability Testing cluster_thermal Thermal Stability cluster_photo Photostability T0 Sample Preparation T1 Incubation at Elevated Temperatures T0->T1 T2 Sample Analysis (HPLC) T1->T2 End Stability Profile T2->End P0 Solution Preparation P1 Light Exposure (vs. Dark Control) P0->P1 P2 Sample Analysis (HPLC) P1->P2 P2->End Start Start Stability Assessment Start->T0 Start->P0

Workflow for assessing thermal and photostability.

logical_relationship Factors Affecting Compound Stability cluster_mitigation Mitigation Strategies Compound This compound Degradation Degradation Compound->Degradation Temperature Elevated Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation Refrigeration Refrigeration (0-8 °C) Refrigeration->Temperature Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen Light_Protection Light Protection Light_Protection->Light Sealed_Container Tightly Sealed Container Sealed_Container->Moisture

Factors influencing stability and mitigation strategies.

References

Technical Support Center: Domino Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with domino reactions for the synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My domino reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in domino reactions for heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1][2] Small deviations from optimal conditions can significantly impact the reaction outcome.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts poisons or participate in side reactions, leading to reduced yields.[1] The presence of moisture can be particularly detrimental for reactions involving water-sensitive reagents.

  • Catalyst Activity and Loading: The choice of catalyst and its loading are crucial. Catalyst deactivation or inappropriate catalyst concentration can lead to incomplete conversion.

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is essential to ensure efficient mass transfer.[1]

  • Product Decomposition: The desired heterocyclic product might be unstable under the reaction conditions, leading to degradation over time.[1]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond assess_purity Assess Reagent and Solvent Purity verify_cond->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_cond->optimize Conditions Incorrect check_catalyst Check Catalyst (Activity, Loading) assess_purity->check_catalyst Purity OK assess_purity->optimize Impure check_mixing Evaluate Mixing Efficiency check_catalyst->check_mixing Catalyst OK check_catalyst->optimize Catalyst Issue monitor_product Monitor Product Stability (e.g., by TLC/LC-MS) check_mixing->monitor_product Mixing Adequate check_mixing->optimize Mixing Inadequate monitor_product->optimize Product Stable monitor_product->optimize Product Decomposing Knoevenagel_Diels_Alder Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct (1-Oxa-1,3-butadiene) Aldehyde->Knoevenagel_Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel_Intermediate Catalyst Catalyst (e.g., EDDA) Catalyst->Knoevenagel_Intermediate Diels_Alder_Product Hetero-Diels-Alder Adduct (Dihydropyran) Knoevenagel_Intermediate->Diels_Alder_Product Dienophile Dienophile (e.g., Enol ether) Dienophile->Diels_Alder_Product

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a three-step process:

  • Hydrogenation of Quinoline: The quinoline ring is first reduced to form 1,2,3,4-tetrahydroquinoline.

  • N-methylation: The secondary amine of the tetrahydroquinoline is then methylated to yield 1-Methyl-1,2,3,4-tetrahydroquinoline.

  • Vilsmeier-Haack Formylation: Finally, a formyl group is introduced at the 6-position of the N-methylated tetrahydroquinoline ring using the Vilsmeier-Haack reaction to produce the target compound.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack formylation step?

A2: The primary safety concern is the thermal instability of the Vilsmeier reagent (the chloroiminium salt formed from DMF and an acid chloride like POCl₃)[1][2][3][4][5]. This intermediate is highly reactive and can undergo rapid, exothermic decomposition, potentially leading to a thermal runaway reaction with a significant and dangerous increase in temperature and pressure[1][2][3][4][5].

Q3: How can the risk of a thermal runaway during the Vilsmeier-Haack reaction be mitigated on a larger scale?

A3: The most effective mitigation strategy is the in-situ generation and immediate consumption of the Vilsmeier reagent. This is achieved by adding the activating agent (e.g., POCl₃) slowly to a mixture of the substrate (1-Methyl-1,2,3,4-tetrahydroquinoline) and the formylating agent (DMF)[3]. This approach prevents the accumulation of the unstable Vilsmeier reagent, thereby significantly reducing the risk of a thermal runaway[3].

Q4: What are the common byproducts in the N-methylation step, and how can they be minimized?

A4: The most common byproduct is the over-methylated quaternary ammonium salt. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the methylating agent and by choosing a selective methylation method. Reductive amination using formaldehyde is a common and effective method for selective mono-N-methylation[6].

Q5: What are the key parameters to control during the hydrogenation of quinoline to ensure high yield and purity?

A5: Key parameters for successful quinoline hydrogenation include:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon, Raney Nickel) and its loading are critical for reaction efficiency and selectivity[7].

  • Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction to completion, but excessive pressure can sometimes lead to over-reduction.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst deactivation.

  • Solvent: The choice of solvent can influence the solubility of the starting material and product, as well as the catalyst activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Step 1: Hydrogenation of Quinoline
Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient catalyst activity or loading. 2. Low hydrogen pressure. 3. Suboptimal reaction temperature. 4. Catalyst poisoning.1. Increase catalyst loading or use a fresh, more active catalyst. 2. Increase hydrogen pressure within the safe operating limits of the reactor. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of Over-reduced Byproducts 1. Catalyst is too active. 2. Reaction temperature or pressure is too high. 3. Prolonged reaction time.1. Screen for a less active catalyst or reduce the catalyst loading. 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Monitor the reaction progress closely by an appropriate analytical method (e.g., GC, HPLC) and stop the reaction once the starting material is consumed.
Difficult Catalyst Filtration 1. Catalyst particles are too fine. 2. Catalyst has degraded into finer particles during the reaction.1. Use a catalyst with a larger particle size. 2. Employ a filter aid (e.g., Celite) during filtration. Consider using a different catalyst support.
Step 2: N-Methylation of 1,2,3,4-Tetrahydroquinoline
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-methylated Product 1. Incomplete reaction. 2. Formation of byproducts.1. Increase reaction time or temperature. 2. Optimize stoichiometry of the methylating agent.
Formation of Di-methylated Quaternary Salt 1. Excess methylating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess of the methylating agent. 2. Lower the reaction temperature.
Reaction is Sluggish 1. Inefficient methylating agent. 2. Low reaction temperature.1. Consider alternative methylating agents such as dimethyl sulfate or methyl iodide (with appropriate safety precautions). Reductive amination with formaldehyde is often a good choice. 2. Gradually increase the reaction temperature.
Step 3: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Formylated Product 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Insufficiently reactive substrate. 4. Low reaction temperature.1. Ensure dropwise addition of POCl₃ to DMF at low temperature (0-5 °C) with efficient stirring. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen). 3. The N-methyl-tetrahydroquinoline ring is generally electron-rich enough, but if substitution patterns decrease reactivity, a higher reaction temperature may be needed. 4. After the initial formation of the Vilsmeier reagent at low temperature, the reaction with the substrate may require heating (e.g., 60-90 °C).
Formation of Di-formylated Byproducts 1. Excess Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time.1. Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Optimize the reaction temperature and time by monitoring the reaction progress.
Exothermic Runaway Reaction Accumulation of the unstable Vilsmeier reagent before the addition of the substrate.CRITICAL SAFETY ISSUE: Always add the activating agent (e.g., POCl₃) to a mixture of the substrate and DMF. This ensures the in-situ formation and immediate consumption of the Vilsmeier reagent[3]. Implement robust temperature monitoring and have an emergency cooling plan in place.
Difficult Work-up and Product Isolation The product may be difficult to crystallize from the reaction mixture.1. Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH, NaHCO₃). 2. Extract the product with a suitable organic solvent. 3. Consider purification by column chromatography on a larger scale or develop a robust crystallization procedure.

Experimental Protocols

General Pilot-Scale Synthesis Workflow

Workflow cluster_step1 Step 1: Hydrogenation of Quinoline cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Vilsmeier-Haack Formylation s1_charge Charge Reactor: - Quinoline - Solvent (e.g., Ethanol) - Catalyst (e.g., Pd/C) s1_react Hydrogenate: - Pressurize with H₂ - Heat to reaction temp. s1_charge->s1_react s1_monitor Monitor Reaction: - GC/HPLC for conversion s1_react->s1_monitor s1_filter Catalyst Filtration s1_monitor->s1_filter s1_concentrate Concentrate Filtrate s1_filter->s1_concentrate s2_charge Charge Reactor: - 1,2,3,4-Tetrahydroquinoline - Solvent - Methylating Agent s1_concentrate->s2_charge Intermediate: 1,2,3,4-Tetrahydroquinoline s2_react React: - Control temperature s2_charge->s2_react s2_monitor Monitor Reaction: - TLC/GC/HPLC s2_react->s2_monitor s2_workup Work-up: - Quench reaction - Extraction s2_monitor->s2_workup s2_purify Purification: - Distillation or Crystallization s2_workup->s2_purify s3_charge Charge Reactor: - 1-Methyl-1,2,3,4-tetrahydroquinoline - Anhydrous DMF s2_purify->s3_charge Intermediate: 1-Methyl-1,2,3,4-tetrahydroquinoline s3_add Slowly Add POCl₃ at 0-5°C s3_charge->s3_add s3_react React: - Warm to RT, then heat s3_add->s3_react s3_monitor Monitor Reaction: - TLC/HPLC s3_react->s3_monitor s3_workup Work-up: - Quench on ice - Neutralize - Extract s3_monitor->s3_workup s3_purify Final Purification: - Crystallization s3_workup->s3_purify final_product final_product s3_purify->final_product Final Product: This compound

Caption: A generalized workflow for the three-step synthesis of the target compound.

Troubleshooting Decision Tree for Vilsmeier-Haack Reaction

Troubleshooting start Low Yield in Vilsmeier-Haack Reaction check_reagents Are reagents anhydrous and pure? start->check_reagents check_temp Was Vilsmeier reagent formed at 0-5°C? check_reagents->check_temp Yes solution_reagents Use anhydrous reagents and inert atmosphere. check_reagents->solution_reagents No check_addition Was POCl₃ added slowly to the substrate in DMF? check_temp->check_addition Yes solution_temp Ensure proper cooling during reagent formation. check_temp->solution_temp No check_reaction_temp Was the reaction heated after substrate addition? check_addition->check_reaction_temp Yes solution_addition CRITICAL: For safety, adopt in-situ formation protocol. check_addition->solution_addition No check_stoichiometry Is the stoichiometry of the Vilsmeier reagent correct (1.1-1.5 eq.)? check_reaction_temp->check_stoichiometry Yes solution_reaction_temp Optimize reaction temperature (e.g., 60-90°C) and monitor by TLC/HPLC. check_reaction_temp->solution_reaction_temp No check_workup Was the work-up procedure (quenching, neutralization, extraction) performed correctly? check_stoichiometry->check_workup Yes solution_stoichiometry Adjust stoichiometry to avoid side reactions (di-formylation). check_stoichiometry->solution_stoichiometry No end Consult further literature or technical support. check_workup->end Yes solution_workup Review and optimize quenching, neutralization, and extraction steps. check_workup->solution_workup No

Caption: A decision tree to troubleshoot low yields in the Vilsmeier-Haack reaction.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for each step of the synthesis. Note that these are generalized values and optimization will be required for specific equipment and scales.

Table 1: Hydrogenation of Quinoline - Typical Parameters
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Catalyst 5-10 mol% Pd/C1-5 mol% Pd/CCatalyst cost and filtration efficiency become more critical.
H₂ Pressure 1-10 bar10-50 barHigher pressure can increase reaction rate but requires specialized high-pressure reactors.
Temperature 25-80 °C50-120 °CEfficient heat removal is crucial to prevent temperature spikes.
Reaction Time 4-24 hours8-48 hoursLonger times may be needed for complete conversion at lower catalyst loadings.
Typical Yield >90%85-95%Yields may be slightly lower on a larger scale due to handling losses.
Table 2: N-Methylation of 1,2,3,4-Tetrahydroquinoline - Method Comparison
Methylating AgentTypical ConditionsSelectivity (Mono- vs. Di-)Scale-Up Considerations
Formaldehyde (Reductive Amination) NaBH₃CN or H₂, Pd/CHigh for mono-methylationGenerally safe and cost-effective. Control of H₂ pressure is important.
Dimethyl Sulfate Base (e.g., K₂CO₃), solvent (e.g., Acetone)Good, but over-methylation is possibleHighly toxic and requires careful handling.
Methyl Iodide Base (e.g., K₂CO₃), solvent (e.g., Acetone)Good, but over-methylation is possibleVolatile and a potential carcinogen.
Table 3: Vilsmeier-Haack Formylation - Stoichiometry vs. Product Distribution
Equivalents of Vilsmeier ReagentMono-formylated Product (%)Di-formylated Product (%)Unreacted Starting Material (%)
1.1~85%<5%~10%
1.5~90%~8%<2%
2.0~80%~18%<2%
3.0~65%~33%<2%

Note: These are illustrative values and will vary depending on the specific reaction conditions.

Disclaimer

The information provided in this technical support center is for guidance purposes only. All chemical reactions, especially on a large scale, should be carried out by trained professionals with appropriate safety precautions in place. A thorough risk assessment should be conducted before attempting any of the procedures described.

References

Technical Support Center: Catalyst Selection for Hydrogenation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (py-THQs)?

A1: A wide range of heterogeneous and homogeneous catalysts are effective for this transformation.

  • Noble Metal Catalysts (Heterogeneous): These are highly efficient and widely used. Common choices include Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) supported on carbon (e.g., Pd/C), alumina, or other materials.[1][2] Supported gold (Au) nanoparticles have also been reported to be effective, showing a unique promotional effect from the quinoline substrate itself.[3]

  • Earth-Abundant Metal Catalysts (Heterogeneous): Due to cost-effectiveness, catalysts based on Cobalt (Co), Nickel (Ni), and Iron (Fe) are gaining prominence.[1][4][5][6] These often require more forcing reaction conditions (higher temperature and pressure) compared to noble metals but can offer excellent selectivity.[1]

  • Homogeneous Catalysts: For asymmetric hydrogenation to produce chiral THQs, homogeneous catalysts are preferred. These typically consist of Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands, such as diphosphines (e.g., BINAP) or diamines.[7][8][9]

Q2: How do substituents on the quinoline ring affect catalyst selection and reaction outcomes?

A2: Substituents have a significant impact on reactivity and selectivity due to electronic and steric effects.

  • Steric Hindrance: Bulky groups near the nitrogen atom (e.g., at the 2- or 8-position) can slow down the reaction rate by hindering the coordination of the heterocyclic ring to the catalyst surface.[4][5] For instance, a methyl group at the 7- or 8-position may require a higher catalyst loading.[5]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃ or -NO₂) can decrease the reaction rate.[10] Conversely, electron-donating groups may influence selectivity.

  • Functional Group Tolerance: Catalyst choice is critical for substrates with sensitive functional groups. For example, halogen substituents (Cl, Br) can be prone to hydrodehalogenation, especially with Pd catalysts.[5] Ru-based catalysts have shown excellent tolerance for halogen groups.[10] Aldehyde groups may be reduced in preference to the quinoline ring depending on the catalyst and conditions.[2]

Q3: How can I control selectivity between hydrogenating the pyridine ring (py-THQ) versus the benzene ring (bz-THQ)?

A3: Achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline (py-THQ) is a primary goal.

  • Catalyst Choice: Most standard hydrogenation catalysts (Pd, Pt, Ru, Ni) preferentially hydrogenate the more electron-deficient pyridine ring to yield the py-THQ.[10]

  • Unusual Selectivity: In some specific cases, using certain ruthenium-phosphine catalysts (e.g., Ru-PhTRAP), it is possible to selectively hydrogenate the carbocyclic (benzene) ring to give 5,6,7,8-tetrahydroquinolines (bz-THQs).[11][12]

  • Over-hydrogenation: Aggressive catalysts like Pd/C or harsh conditions can lead to the formation of fully saturated decahydroquinoline.[2] Using milder conditions or less active catalysts can prevent this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of substituted quinolines.

Problem 1: Low or no conversion of the starting material.

Potential Cause Suggested Solution
Catalyst Deactivation/Poisoning The nitrogen atom in quinoline can strongly bind to the catalyst surface, causing deactivation.[3][10] Try washing the catalyst with a polar solvent like ethanol to regenerate its activity.[10] If using crude hydrogen, impurities like CO can poison noble metal catalysts.[13]
Insufficient Catalyst Activity Increase catalyst loading. For earth-abundant metal catalysts (Co, Ni), higher temperatures (70-150 °C) and pressures (30-50 bar H₂) may be necessary.[5][6]
Poor Catalyst/Substrate Contact Ensure efficient stirring to keep the heterogeneous catalyst suspended. Check for solubility issues with the chosen solvent.
Incorrect Solvent Choice The solvent can significantly influence the reaction.[8] Screen different solvents. For some cobalt catalysts, water has been identified as an excellent green solvent, whereas for others, methanol is required.[5][14]

Problem 2: Poor selectivity (formation of undesired byproducts).

Potential Cause Suggested Solution
Over-hydrogenation The desired py-THQ is being further reduced to decahydroquinoline. Reduce reaction time, temperature, or H₂ pressure. Consider a less active catalyst (e.g., some Co or Ni catalysts are less prone to over-hydrogenation than Pd/C).[2]
Hydrodehalogenation Halogenated quinolines are losing the halogen atom. Avoid catalysts known for this side reaction, such as Pd/C under aggressive conditions. Ru-based catalysts often show better tolerance for halogens.[5][10] Reducing the amount of zinc reductant in some cobalt-based systems can also mitigate this issue.[5]
Formation of bz-THQ The benzene ring is being hydrogenated. This is less common but can occur with specific catalyst systems.[11][12] Confirm your catalyst system is appropriate for py-THQ formation.

Problem 3: Inconsistent results or poor reproducibility.

Potential Cause Suggested Solution
Catalyst Batch Variation The activity of commercial catalysts can vary between batches. Test each new batch with a standard reaction.
Air Sensitivity Some catalysts, particularly those generated in situ (e.g., from Co(OAc)₂/Zn), can be sensitive to air.[4] Ensure all procedures are performed under an inert atmosphere (N₂ or Ar) if required.
Water/Solvent Purity Trace impurities in solvents can affect catalytic activity. Use anhydrous, degassed solvents, especially for sensitive homogeneous catalysis.[7]

Data Presentation: Catalyst Performance

The following tables summarize performance data for various catalytic systems in the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines.

Table 1: Heterogeneous Noble Metal Catalysts

CatalystSubstrateTemp (°C)Pressure (bar H₂)SolventYield (%)Ref.
Pd/CNQuinoline5020Dioxane97.8[15]
Pd/CN6-Chloroquinoline5020Dioxane95.2[15]
Ru₅₀P₅₀@SILP6-Methoxyquinoline9050Heptane95 (isolated)[10]
Ru₅₀P₅₀@SILP6-Chloroquinoline9050Heptane>99 (conversion)[10]
Au/TiO₂Quinoline8030Dioxane>99[3]

Table 2: Heterogeneous Earth-Abundant Metal Catalysts

CatalystSubstrateTemp (°C)Pressure (bar H₂)SolventYield (%)Ref.
Co(OAc)₂/ZnQuinoline7030H₂O96[5]
Co(OAc)₂/Zn6-Fluoroquinoline7030H₂O98[5]
Co@Al₂O₃Quinoline8050H₂O>99[14]
Co-W NPsQuinoline10050Toluene>99 (conversion)[16]
Ni₂P/SBA-15Quinoline36040N/A~90 (conversion)[17]

Experimental Protocols

General Protocol for Heterogeneous Hydrogenation of a Substituted Quinoline

This procedure is a representative example and may require optimization for specific substrates and catalysts.

1. Catalyst Preparation & Setup:

  • If using a commercial catalyst (e.g., 5 mol% Pd/C), weigh the catalyst into a suitable high-pressure reactor vessel under an inert atmosphere.

  • If generating the catalyst in situ (e.g., Co from Co(OAc)₂ and Zn powder), add the precursors to the vessel.[5]

2. Reaction Mixture:

  • Add the substituted quinoline substrate (e.g., 1.0 mmol) to the vessel.

  • Add the appropriate anhydrous, degassed solvent (e.g., 5 mL of methanol, water, or dioxane).[5][7]

3. Hydrogenation:

  • Seal the autoclave or high-pressure vessel.

  • Purge the system several times (e.g., 3-5 cycles) with H₂ gas to remove all air.

  • Pressurize the vessel to the desired pressure (e.g., 20-50 bar).[10][15]

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-100 °C).[15][16]

  • Maintain the reaction for the specified duration (e.g., 12-24 hours), monitoring pressure to track H₂ uptake.

4. Work-up and Analysis:

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess H₂ pressure.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for a specific substituted quinoline hydrogenation.

G sub Define Target: Substituted Quinoline & Desired THQ Product req Assess Requirements: - Chiral or Achiral? - Functional Group Tolerance? - Cost / Scale? sub->req homo Homogeneous Catalyst (e.g., Ir/Ru + Chiral Ligand) req->homo Chiral Product hetero Heterogeneous Catalyst (e.g., Pd/C, Ru, Co, Ni) req->hetero Achiral Product / Scalability screen Initial Catalyst Screening (Small Scale, Array of Catalysts) homo->screen hetero->screen optim Optimize Conditions: - Solvent - Temperature - Pressure - Catalyst Loading screen->optim analysis Analyze Results: - Conversion (GC/NMR) - Selectivity (py-THQ vs byproducts) - Enantioselectivity (if chiral) optim->analysis analysis->optim Iterate / Refine final Validated Protocol analysis->final Success

Caption: A workflow for selecting a hydrogenation catalyst.

Troubleshooting Decision Tree

This diagram provides a decision-making path for troubleshooting low product yield in quinoline hydrogenation experiments.

G start Problem: Low Yield of THQ q1 Is Starting Material Consumed? start->q1 q2 Is Selectivity the Issue? q1->q2 Yes c1 Cause: Catalyst Inactivity Solution: Increase Temp/Pressure, Check Catalyst Quality q1->c1 No c3 Cause: Over-hydrogenation Solution: Reduce Time/Temp/Pressure, Use Milder Catalyst q2->c3 Yes (Decahydroquinoline seen) c4 Cause: Side Reactions (e.g., Dehalogenation) Solution: Change Catalyst Type (e.g., Pd -> Ru) q2->c4 Yes (Other byproducts seen) c2 Cause: Catalyst Poisoning Solution: Purify Reagents, Wash/Regenerate Catalyst c1->c2

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of 1-Methyl-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in achieving regioselective functionalization of 1-methyl-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites for functionalization on the 1-methyl-tetrahydroquinoline scaffold?

The reactivity of 1-methyl-tetrahydroquinoline is dictated by its electronic and steric properties. The primary sites for functionalization are:

  • The Benzene Ring (C5, C6, C7, C8): The nitrogen atom is an ortho-, para-director, making the C6 and C8 positions electronically favorable for electrophilic aromatic substitution. The C8 position is also susceptible to directed metalation due to its proximity to the nitrogen atom.

  • The Heterocyclic Ring (C2, C4): The C2 position is adjacent to the nitrogen, making it a common site for functionalization via C-H activation, particularly when the nitrogen acts as a directing group.[1]

  • The N-Methyl Group: The benzylic protons on the methyl group can be activated for C(sp³)–H functionalization.[2][3]

Q2: How does the N-methyl group influence regioselectivity compared to an N-H or N-acyl tetrahydroquinoline?

The N-methyl group is a permanent activating and ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. Unlike an N-acyl or N-Boc group, it cannot be easily removed or modified to tune reactivity. For C-H activation reactions, the N-methyl group can sterically hinder access to the C8 position to some extent, while the nitrogen atom itself can still act as a Lewis basic site to direct catalysts to the C2 position.[1] In contrast, N-acyl groups can significantly alter the electronic properties and can themselves act as powerful directing groups in metal-catalyzed reactions.[4]

Q3: What is the role of a "directing group" in controlling regioselectivity?

A directing group is a functional group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[1] This chelation effect overrides the inherent electronic or steric biases of the molecule, enabling highly selective functionalization at positions that would otherwise be unreactive. For tetrahydroquinolines, the ring nitrogen or a group attached to it (like an N-oxide) can serve as an effective directing group.[1][5]

Q4: When should I choose a C-H activation strategy over a classical Friedel-Crafts reaction for aryl ring functionalization?

Choose C-H activation when you need to introduce functional groups that are incompatible with strong Lewis acids or when you desire regioselectivity that is not achievable through electrophilic substitution (e.g., at the C2 position). C-H activation offers greater atom economy as it doesn't require pre-functionalized starting materials.[6] A Friedel-Crafts reaction is a robust and well-established method for introducing acyl or alkyl groups, typically at the C6 position. It is often simpler to set up but is limited by the harsh Lewis acid conditions and potential for polyalkylation.[4][7]

Q5: How do reaction conditions like solvent and temperature affect regioselectivity?

Solvent and temperature are critical parameters.

  • Temperature: Lowering the temperature can favor the kinetically controlled product over the thermodynamically more stable one, potentially increasing the ratio of a desired regioisomer.[8]

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of reaction intermediates and transition states. For instance, in lithiation reactions, coordinating solvents like THF are essential, and additives like HMPA or DMPU can further influence the site of deprotonation.[9]

Troubleshooting Guides

Problem 1: Poor or Incorrect Regioselectivity in Transition Metal-Catalyzed C-H Activation

  • Possible Cause: The inherent directing ability of the tetrahydroquinoline nitrogen is not sufficient to override other reactive sites.

  • Solution:

    • Introduce a stronger directing group: Convert the substrate to its N-oxide derivative. The N-oxide oxygen is a powerful directing group for functionalization at the C2 position with catalysts like Palladium, Rhodium, or Copper.[1][5]

    • Screen Ligands: The steric and electronic properties of the ligand on the metal catalyst are crucial. For palladium-catalyzed reactions, specific N-acetylated amino acid ligands have been shown to enable C(sp³)–H activation of the N-methyl group for annulation reactions.[3]

    • Change the Metal Catalyst: Different transition metals have different affinities for C-H bonds and directing groups. If a Palladium catalyst is not selective, consider screening Rhodium or Copper-based systems.[1][10]

Problem 2: Mixture of C6 and C8 Isomers in Friedel-Crafts Acylation

  • Possible Cause: The N-methyl group strongly activates both the ortho (C8) and para (C6) positions for electrophilic attack, leading to a mixture of products.

  • Solution:

    • Modify the N-Substituent: Temporarily replace the N-methyl group with a bulkier N-protecting group (e.g., N-tosyl or N-benzoyl). The steric bulk can disfavor substitution at the more hindered C8 position, leading to higher selectivity for the C6 position.[4] The protecting group can be removed and the nitrogen can be methylated in a subsequent step.

    • Vary the Lewis Acid: The size and strength of the Lewis acid can influence the regiochemical outcome.[8] Experiment with different Lewis acids such as AlCl₃, TiCl₄, or milder options like ZnCl₂ to find the optimal selectivity.

    • Lower the Reaction Temperature: Running the reaction at 0 °C or below can enhance selectivity by favoring the kinetic product.

Problem 3: Unselective Halogenation with N-Bromosuccinimide (NBS)

  • Possible Cause: NBS can participate in both electrophilic aromatic substitution and radical pathways, potentially leading to bromination on the aromatic ring, at the benzylic C4 position, and/or dehydrogenation to the corresponding quinoline.[11]

  • Solution:

    • Control the Reaction Pathway: To favor electrophilic aromatic bromination (at C6/C8), perform the reaction in the dark using a polar solvent like acetonitrile. To promote radical bromination at the benzylic position, use a non-polar solvent like CCl₄ and a radical initiator (e.g., AIBN or light).

    • Consider an Alternative Halogen Source: For more controlled halogenation, especially at positions not easily accessed directly, consider a lithiation-quench sequence or a metal-free protocol using trihaloisocyanuric acid, which has shown high regioselectivity for the C5-position in 8-substituted quinolines.[12][13][14]

Data Presentation

Table 1: Comparison of Catalytic Systems for C2-Functionalization of Quinoline N-Oxides

Entry Functional Group Catalyst (mol%) Ligand/Additive Base/Oxidant Solvent Temp (°C) Yield (%) Reference
1 4-Tolyl Pd(OAc)₂ (5) P(t-Bu)₂Me·HBF₄ (5) K₂CO₃ Toluene 110 95 [5]
2 4-Anisyl Pd(OAc)₂ (5) P(t-Bu)₂Me·HBF₄ (5) K₂CO₃ Toluene 110 92 [5]
3 S-methyl-S-phenylsulfoximine CuBr (5) None None Toluene 50 96 [10]

| 4 | C2-Amination | Cu(OAc)₂ (10) | None | Ag₂CO₃ | Benzene | 120 | 93 |[1] |

Table 2: Regioselectivity of Friedel-Crafts Acylation of N-Substituted Tetrahydroquinolines

Entry N-Substituent Acylating Agent Lewis Acid Regioisomer Ratio (C6:C8) Total Yield (%) Reference
1 -H Acetyl Chloride AlCl₃ 85:15 78 [4]
2 -COCH₃ Acetyl Chloride AlCl₃ 100:0 95 [4]
3 -CO₂Et Acetyl Chloride AlCl₃ 100:0 92 [4]
4 -SO₂Tol Acetyl Chloride AlCl₃ 100:0 88 [4]

(Note: Data for N-methyl was not explicitly provided in the cited source but the trend suggests that less bulky/electron-donating groups favor mixed products, while bulky/withdrawing groups favor C6 selectivity.)

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of 1-Methyl-Tetrahydroquinoline N-Oxide This protocol is adapted from procedures for quinoline N-oxides.[5]

  • Preparation of N-Oxide: To a solution of 1-methyl-tetrahydroquinoline (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-oxide, which can be used without further purification.

  • C-H Arylation: To an oven-dried Schlenk tube, add the 1-methyl-tetrahydroquinoline N-oxide (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C2-arylated product.

Protocol 2: Directed Lithiation and Alkylation at the C8 Position This protocol is a conceptual adaptation based on methods for related N-substituted heterocycles.[9][15] High selectivity may require optimization.

  • To an oven-dried flask under an argon atmosphere, add a solution of N-Boc-tetrahydroquinoline (1.0 equiv) in anhydrous THF. (Note: An N-Boc group is shown to be a more effective directing group than N-methyl for C8 lithiation).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-butyllithium (1.1 equiv) dropwise via syringe. The solution may change color, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., methyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G Workflow for Selecting a Functionalization Strategy start Define Target Functional Group & Position q1 Target Position on Aromatic Ring? start->q1 q2 Target Position C6 or C8? q1->q2 Yes q3 Target Position C2? q1->q3 No fc Friedel-Crafts Acylation (High C6 Selectivity) q2->fc C6 lith Directed Ortho-Lithiation (High C8 Selectivity w/ DG) q2->lith C8 cha_c2 Directed C-H Activation (Requires N-oxide) q3->cha_c2 Yes cha_csp3 C(sp3)-H Activation of N-Methyl Group q3->cha_csp3 No (Target N-Me)

Caption: A decision workflow for choosing the appropriate synthetic strategy.

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed q1 Reaction Type? start->q1 fc Friedel-Crafts q1->fc FC Acylation cha C-H Activation q1->cha C-H Act. lith Lithiation q1->lith Lithiation sol_fc1 Lower Temperature fc->sol_fc1 sol_fc2 Screen Lewis Acids (e.g., TiCl4, ZnCl2) fc->sol_fc2 sol_fc3 Modify N-Substituent (e.g., to N-Acyl) fc->sol_fc3 sol_cha1 Convert to N-Oxide cha->sol_cha1 sol_cha2 Screen Catalysts (Pd, Rh, Cu) cha->sol_cha2 sol_cha3 Screen Ligands/Additives cha->sol_cha3 sol_lith1 Add Coordinating Agent (e.g., HMPA, DMPU) lith->sol_lith1 sol_lith2 Optimize Temperature (-78°C vs -40°C) lith->sol_lith2 sol_lith3 Change N-Directing Group (e.g., to N-Boc) lith->sol_lith3

Caption: A flowchart for troubleshooting common regioselectivity issues.

G Simplified Pathway for Directed C-H Activation at C2 sub 1-Me-THQ N-Oxide intermediate1 Coordination Complex (N-Oxide directs Pd to C2) sub->intermediate1 + Pd(II) cat Pd(II) Catalyst cat->intermediate1 intermediate2 Palladacycle Intermediate (C-H Bond Cleavage) intermediate1->intermediate2 C-H Activation (CMD) product C2-Functionalized Product intermediate2->product + Partner (Reductive Elim.) reagent Coupling Partner (e.g., Aryl Halide) reagent->product

Caption: A conceptual pathway for Palladium-catalyzed C2 functionalization.

References

Technical Support Center: Strecker Reaction of Tetrahydroisoquinolines - Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the Strecker reaction of tetrahydroisoquinolines. It includes detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture has turned into a thick, unmanageable emulsion during the aqueous workup. How can I resolve this?

A1: Emulsion formation is a common issue when working with basic nitrogen-containing compounds like tetrahydroisoquinoline derivatives. Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Change in pH: Carefully add a few drops of dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃) to alter the pH of the aqueous layer. This can change the solubility of the components and disrupt the emulsion. Be cautious, as significant pH changes can affect your product's stability.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.

Q2: I'm using trimethylsilyl cyanide (TMSCN) as my cyanide source. What is the proper quenching procedure at the end of the reaction?

A2: It is crucial to quench any unreacted TMSCN and the resulting hydrocyanic acid (HCN) safely. A common and effective method is to use a basic aqueous solution.

  • Cool the reaction mixture: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly add a basic solution: Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture with vigorous stirring. This will hydrolyze the TMSCN and neutralize the in situ generated HCN, converting it to the much less volatile cyanide salt (NaCN or KCN), which will be in the aqueous layer.

  • Vent frequently: If using a separatory funnel for the quench, be sure to vent frequently to release any pressure buildup from gas evolution (CO₂ if using bicarbonate).

  • Safety Precautions: Always perform this procedure in a well-ventilated fume hood. For disposal, the aqueous cyanide waste should be treated with bleach (sodium hypochlorite) to oxidize the cyanide to the less toxic cyanate.[1][2]

Q3: My α-aminonitrile product is showing significant peak tailing during flash column chromatography on silica gel. What can I do to improve the peak shape?

A3: The basic nature of the amino group in your tetrahydroisoquinoline-derived α-aminonitrile can lead to strong interactions with the acidic silica gel, causing peak tailing. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[3]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.

Q4: I attempted to hydrolyze my α-cyano tetrahydroisoquinoline to the corresponding carboxylic acid using basic conditions, but I'm not getting the expected product. What could be happening?

A4: An interesting and documented side reaction for some α-cyano tetrahydroisoquinolines is an isomerization under alkaline conditions. Instead of hydrolysis, the compound may undergo a[4][5]-H shift, leading to the formation of an isomeric product where the cyano group has migrated to a different position on the tetrahydroisoquinoline ring.[6] If you suspect this is occurring, consider the following:

  • Characterize the unexpected product: Use spectroscopic methods (NMR, MS) to confirm the structure of the product you have isolated.

  • Switch to acidic hydrolysis: To obtain the desired carboxylic acid, acidic hydrolysis (e.g., using 6 M HCl) is often the more reliable method for α-aminonitriles and may prevent this isomerization.[7]

Experimental Protocols

Protocol 1: General Workup Procedure for the Strecker Reaction of a Tetrahydroisoquinoline Derivative

This protocol outlines a standard procedure for the workup and isolation of an α-aminonitrile product following a Strecker reaction.

  • Reaction Quenching:

    • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted cyanide source and neutralize the reaction mixture. Ensure adequate stirring. Be mindful of potential gas evolution.

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).[1][2][5]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any water-soluble impurities.

    • Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a tetrahydroisoquinoline-derived α-aminonitrile using flash column chromatography.

  • Selection of Solvent System:

    • Determine a suitable mobile phase for the separation using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • If peak streaking or tailing is observed on the TLC plate, add a small amount (e.g., 0.5% v/v) of triethylamine (TEA) to the developing solvent to improve the spot shape.[3]

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material to be purified.

    • Pack the column with silica gel using the selected mobile phase (without the basic modifier initially, which can be added to the elution solvent).

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elute the column with the chosen mobile phase, adding the basic modifier if necessary. Collect fractions and monitor their composition by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified α-aminonitrile.

Quantitative Data

The yield of α-aminonitriles from the Strecker reaction of tetrahydroisoquinoline precursors can vary depending on the specific substrates, reaction conditions, and purification methods. The following table summarizes reported yields for some α-cyano tetrahydroisoquinoline derivatives.

Starting MaterialCyanide SourceAdditive/CatalystSolventYield (%)Reference
2-Methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodideTMSCNKFCH₃CN99[6]
N-Aryl Tetrahydroisoquinoline-CuNPs/MagSilicaMeCNNot specified for cyanation[5]
2-Aryl-1,2,3,4-tetrahydroisoquinoline----[5]

Visualizations

Experimental Workflow Diagram

Strecker_Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Reaction Strecker Reaction Mixture Quench Quench (e.g., aq. NaHCO₃) Reaction->Quench Cool to 0°C Extraction Extraction (e.g., EtOAc) Quench->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product Pure_Product Pure α-Aminonitrile Chromatography->Pure_Product

Caption: Workflow for the workup and purification of α-aminonitriles.

Logical Relationship for Troubleshooting Chromatography

Chromatography_Troubleshooting Problem Problem: Peak Tailing on Silica Gel Cause Cause: Basic Product - Acidic Silica Interaction Problem->Cause Solution1 Solution 1: Add Basic Modifier (e.g., TEA) to Eluent Cause->Solution1 Solution2 Solution 2: Use Neutral Alumina Cause->Solution2 Solution3 Solution 3: Use Reverse-Phase Chromatography Cause->Solution3

Caption: Troubleshooting guide for chromatography peak tailing.

References

preventing byproduct formation in Bischler-Napieralski reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bischler-Napieralski Reactions

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines, key intermediates in the synthesis of isoquinoline alkaloids and their derivatives.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in synthesizing the isoquinoline core found in many biologically active natural products and pharmaceutical agents.[4][5] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[2][6][7]

Q2: What are the common dehydrating agents used, and how do I choose the right one?

The choice of dehydrating agent is critical and depends on the electronic properties of the aromatic ring of your substrate.[1]

  • For Electron-Rich Aromatic Rings: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[2][8]

  • For Electron-Deficient or Neutral Aromatic Rings: More potent dehydrating conditions are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often the most effective choice.[1][2][6] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2][3]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20°C to room temperature).[1] This method is compatible with a broader range of substrates, including those that are sensitive to strongly acidic conditions.[1]

Q3: What is the primary mechanism, and how does it relate to byproduct formation?

The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[2][9] This intermediate is then attacked by the electron-rich aromatic ring to facilitate cyclization.[2] However, this nitrilium ion is also susceptible to a competing pathway known as the retro-Ritter reaction, which leads to the formation of a styrene-like byproduct.[6][10] This side reaction is particularly prevalent when the resulting styrene is highly conjugated.[1][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My reaction is not proceeding, or the yield is very low. What are the potential causes?

Low or no yield can be attributed to several factors. Refer to the table below for potential causes and solutions.

Potential Cause Recommended Solution
Deactivated Aromatic Ring: The aromatic ring has electron-withdrawing groups, hindering the electrophilic substitution.[1]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[1] Alternatively, consider a modern, milder protocol using Tf₂O and 2-chloropyridine.[1]
Insufficiently Potent Dehydrating Agent: The chosen reagent is not strong enough for your specific substrate.[1]If using POCl₃ alone is ineffective, switch to a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction: The reaction time is too short, or the temperature is too low.[1]Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[1][10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][2]
Starting Material or Product Decomposition: Prolonged reaction times at high temperatures can lead to decomposition.[1][2]Monitor the reaction closely and stop it as soon as the starting material is consumed.[2] Consider using milder conditions, such as the Tf₂O/2-chloropyridine system.[1]

Q5: I'm observing a significant amount of a styrene-like byproduct. How can I minimize this?

The formation of a styrene derivative is a clear indication of the retro-Ritter reaction.[1][6][10] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[6][10]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation and avoids the formation of the nitrilium ion that leads to the retro-Ritter byproduct.[6][10]

Q6: The reaction mixture has turned into a thick, unmanageable tar. What happened?

Polymerization and the formation of tarry materials are common issues, especially at high temperatures or with prolonged reaction times.[1][2]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1][2]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[2]

  • Solvent: Ensure you are using a sufficient amount of solvent to maintain a stirrable reaction mixture.[2]

Data Presentation

The choice of dehydrating agent significantly impacts the reaction yield. The table below summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.

Dehydrating Agent Conditions Yield of Dihydroisoquinoline (%)
POCl₃Toluene, refluxModerate
P₂O₅ in POCl₃RefluxHigh
Tf₂O, 2-chloropyridineCH₂Cl₂, -20°C to 0°CHigh to Excellent
PPA (Polyphosphoric Acid)100-140°CModerate to High

Note: Yields are generalized from literature and can vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and is typically suitable for substrates with electron-rich aromatic rings.[1]

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[2]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) to a pH > 9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]

  • Cool the mixture to -20°C using a suitable cooling bath.[1]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[1]

  • Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Diagram 1: Key Reaction Pathways

Bischler-Napieralski: Desired vs. Side Reaction cluster_0 Main Reaction cluster_1 Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent Product 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Product Intramolecular Cyclization Nitrilium_Side Nitrilium Ion Intermediate Styrene Styrene Byproduct Nitrilium_Side->Styrene Retro-Ritter Reaction

Caption: Key reaction pathways in the Bischler-Napieralski reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckAromatic Is the aromatic ring electron-rich? Start->CheckAromatic StrongerReagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) CheckAromatic->StrongerReagent No CheckTempTime Are reaction time and temperature optimal? CheckAromatic->CheckTempTime Yes IncreaseTempTime Increase temperature or time; monitor by TLC CheckTempTime->IncreaseTempTime Yes (Incomplete) MilderConditions Consider milder conditions (e.g., Tf₂O) to avoid decomposition CheckTempTime->MilderConditions No (Decomposition)

Caption: Troubleshooting workflow for low or no product yield.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this report utilizes a predicted spectrum and compares it with the experimental data of a structurally similar alternative, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This comparison offers valuable insights into the influence of the C6-substituent on the chemical shifts of the tetrahydroquinoline core protons.

Predicted ¹H NMR Spectrum Analysis of this compound

The predicted ¹H NMR spectrum of this compound reveals a characteristic set of signals corresponding to the protons of the tetrahydroquinoline ring system and its substituents. The electron-withdrawing nature of the aldehyde group at the C6 position is expected to deshield the aromatic protons, shifting them to a higher chemical shift (downfield) compared to an unsubstituted analog.

Comparison with 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

To provide experimental context, the predicted data for the target aldehyde is compared with the reported experimental data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[1] The carboxylic acid group, also being electron-withdrawing, will have a similar deshielding effect on the aromatic protons, making this a relevant comparison for understanding the electronic environment of the aromatic ring.

Table 1: Comparison of ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[1]Predicted MultiplicityPredicted Integration
H-5~7.5~7.4d1H
H-7~7.6~7.5dd1H
H-8~6.6~6.5d1H
N-CH₃~2.9~2.9s3H
H-2 (CH₂)~3.3~3.3t2H
H-3 (CH₂)~1.9~1.9m2H
H-4 (CH₂)~2.7~2.7t2H
CHO~9.8-s1H
COOH-~12.0 (broad)s1H

Note: Predicted chemical shifts are estimations and may vary from experimental values. The experimental data for the carboxylic acid was reported in DMSO-d₆, which can influence chemical shifts.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules is crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurity signals.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can affect chemical shifts.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds, depending on the relaxation times of the protons.

    • Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the ¹H NMR analysis of this compound.

logical_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Purified_Sample Purified Sample Dissolution Dissolve in Deuterated Solvent (+ TMS) Purified_Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Spectrometer NMR Spectrometer Filtration->NMR_Spectrometer Lock_Shim Lock and Shim NMR_Spectrometer->Lock_Shim Acquire_FID Acquire FID Lock_Shim->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Correction Phase Correction FT->Phase_Correction Integration Integration & Referencing Phase_Correction->Integration Spectral_Analysis Spectral Analysis Integration->Spectral_Analysis

Caption: A logical workflow for ¹H NMR analysis.

signal_analysis_pathway cluster_interpretation Structural Interpretation Start ¹H NMR Spectrum Chemical_Shift Chemical Shift (ppm) Start->Chemical_Shift Integration Integration Start->Integration Multiplicity Multiplicity (Splitting Pattern) Start->Multiplicity Proton_Environment Determine Proton Environment Chemical_Shift->Proton_Environment Integration->Proton_Environment Coupling_Constants Coupling Constants (J, Hz) Multiplicity->Coupling_Constants Connectivity Establish Proton Connectivity Multiplicity->Connectivity Coupling_Constants->Connectivity Functional_Groups Identify Functional Groups Final_Structure Propose/Confirm Structure Proton_Environment->Final_Structure Stereochemistry Infer Stereochemistry Connectivity->Stereochemistry Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Signal analysis pathway for structure elucidation.

References

Interpreting Mass Spectrometry Data of Tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. As their development and application in medicinal chemistry continue to grow, the need for robust and reliable analytical methods for their characterization is paramount. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful tool for the identification and structural elucidation of THQ derivatives.

This guide provides a comparative overview of the two most common ionization techniques used in the mass spectrometry of tetrahydroquinoline derivatives: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). It aims to equip researchers, scientists, and drug development professionals with the knowledge to interpret the mass spectra of THQs and to select the most appropriate analytical strategy for their needs. This guide presents a summary of fragmentation patterns, comparative tables, and detailed experimental protocols based on published experimental data.

Electron Ionization (EI) Mass Spectrometry of Tetrahydroquinolines

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This process imparts significant energy to the molecule, leading to extensive and often complex fragmentation. EI-MS is typically coupled with Gas Chromatography (GC-MS) and is highly valuable for structural elucidation due to the reproducible nature of the fragmentation patterns, which can be compared against spectral libraries.

Fragmentation Patterns of 1,2,3,4-Tetrahydroquinoline

The mass spectra of 1,2,3,4-tetrahydroquinoline and its alkyl-substituted derivatives have been studied in detail. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses. For the parent 1,2,3,4-tetrahydroquinoline (Molecular Weight: 133), the molecular ion (M+) is typically observed, and the fragmentation pathways are well-characterized.

Key fragmentation pathways for 1,2,3,4-tetrahydroquinoline and its methyl-substituted analogs under EI conditions are summarized below. The position of substituents, particularly on the saturated ring, significantly influences the relative abundance of fragment ions. For instance, methyl substitution at the 2- and 4-positions leads to an intense M-15 peak due to the loss of a methyl radical, while substitution at the 3-position results in a prominent M-29 peak from the loss of an ethyl radical.[1]

G EI Fragmentation of 1,2,3,4-Tetrahydroquinoline M M+• (m/z 133) M_minus_1 [M-H]+ (m/z 132) M->M_minus_1 - H• M_minus_15 [M-CH3]+ (m/z 118) M->M_minus_15 - •CH3 M_minus_28 [M-C2H4]+• (m/z 105) M->M_minus_28 - C2H4 (RDA) m117 m/z 117 M_minus_1->m117 m104 m/z 104 M_minus_1->m104 - C2H4

Caption: EI fragmentation pathway of 1,2,3,4-tetrahydroquinoline.

Table 1: Characteristic EI-MS Fragment Ions of Tetrahydroquinoline Derivatives [1]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure/Mechanism
133 (1,2,3,4-THQ)132HLoss of a hydrogen radical, often from the C4 position.
133 (1,2,3,4-THQ)118CH₃Loss of a methyl radical via ring opening.
133 (1,2,3,4-THQ)105C₂H₄Retro-Diels-Alder (RDA) fragmentation of the saturated ring.
133 (5,6,7,8-THQ)105C₂H₄Intense peak due to Retro-Diels-Alder fragmentation.[1]
147 (2-methyl-1,2,3,4-THQ)132CH₃Base peak, loss of the C2-methyl group.
147 (3-methyl-1,2,3,4-THQ)118C₂H₅Loss of an ethyl group.
147 (4-methyl-1,2,3,4-THQ)132CH₃Intense peak, loss of the C4-methyl group.

Electrospray Ionization (ESI) Tandem Mass Spectrometry of Tetrahydroquinolines

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for coupling with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]+ with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).

Fragmentation Patterns of N-Substituted Tetrahydroquinolines

The fragmentation of protonated N-substituted tetrahydroquinolines under ESI-MS/MS conditions can be complex and often involves the formation of an ion/neutral complex.[2] For example, in the case of N-benzyltetrahydroquinolines, the initial fragmentation step is the cleavage of the C-N bond, forming an intermediate complex consisting of a benzyl cation and a neutral tetrahydroquinoline molecule. This reactive intermediate then mediates several fragmentation reactions.[2]

The observed fragmentation pathways include:

  • Benzyl cation transfer: The benzyl group is transferred, leading to characteristic fragment ions.

  • Hydride transfer: A hydride ion is transferred within the complex.

  • Electron transfer: An electron is transferred between the species in the complex.

  • Proton transfer: A proton is transferred, which can lead to the formation of protonated tetrahydroquinoline.[2]

ESI-MS/MS Fragmentation of Protonated N-Benzyl-THQ cluster_0 Ion/Neutral Complex Intermediate [RC6H4CH2+ / THQ] [RC6H4CH2+ / THQ] M_plus_H [M+H]+ ion_neutral_complex [RC6H4CH2+ / THQ] M_plus_H->ion_neutral_complex CID benzyl_cation Benzyl Cation Transfer (m/z 146) ion_neutral_complex->benzyl_cation hydride_transfer Hydride Transfer (m/z 132) ion_neutral_complex->hydride_transfer electron_transfer Electron Transfer (m/z 133) ion_neutral_complex->electron_transfer proton_transfer Proton Transfer (m/z 134) ion_neutral_complex->proton_transfer

Caption: ESI-MS/MS fragmentation of N-benzyl-THQ via an ion/neutral complex.

Table 2: Characteristic ESI-MS/MS Fragment Ions of Protonated N-Benzyltetrahydroquinoline Derivatives [2]

Precursor Ion [M+H]+Fragment Ion (m/z)Reaction TypeDescription
N-benzyl-THQ146Benzyl Cation TransferFormation of a substituted benzyl cation.
N-benzyl-THQ132Hydride TransferFormation of a deprotonated THQ radical cation.
N-benzyl-THQ133Electron TransferFormation of the THQ radical cation.
p-methylbenzyl-THQ134Proton TransferFormation of protonated tetrahydroquinoline.

Comparison of EI-MS and ESI-MS for Tetrahydroquinoline Analysis

The choice between EI-MS and ESI-MS depends on the specific analytical goals, the nature of the THQ derivative, and the available instrumentation.

Table 3: Comparison of EI-MS and ESI-MS Techniques

FeatureElectron Ionization (EI) Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Principle High-energy electrons bombard gaseous molecules.Ions are generated from a liquid solution via a high-voltage spray.
Ionization Type Hard ionizationSoft ionization
Typical Ions Molecular ion (M+•), extensive fragment ions.Protonated molecules [M+H]+ or adducts [M+Na]+.
Fragmentation Occurs in the ion source, extensive and reproducible.Minimal in-source fragmentation; requires MS/MS (CID) for structural info.
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Sample Volatility Requires thermally stable and volatile compounds.Suitable for non-volatile and thermally labile compounds.
Library Matching Excellent, extensive libraries (e.g., NIST, Wiley) available.Less common, library searching is generally not as effective.
Primary Use Structural elucidation of unknown volatile compounds.Analysis of complex mixtures, quantification of known compounds.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are example protocols for GC-EI-MS and LC-ESI-MS/MS analysis of tetrahydroquinoline derivatives.

Protocol 1: GC-EI-MS Analysis of Tetrahydroquinoline

This protocol is based on the methods used for the analysis of simple tetrahydroquinolines.[1]

  • Sample Preparation:

    • Dissolve the tetrahydroquinoline derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization for THQs with polar functional groups to increase volatility.

  • GC-MS System:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-450

    • Scan Speed: 2 scans/second

  • Data Analysis:

    • Identify the peak corresponding to the tetrahydroquinoline derivative in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Interpret the fragmentation pattern and/or search the mass spectrum against a reference library (e.g., NIST).

Protocol 2: LC-ESI-MS/MS Analysis of Tetrahydroquinoline Derivatives

This protocol is a general method adaptable for the quantitative analysis of various THQ derivatives in complex matrices.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.

    • Dilute the final extract in the initial mobile phase composition.

  • LC-MS/MS System:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • LC Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • IonSpray Voltage: +5500 V

    • Source Temperature: 500 °C

    • Curtain Gas: 35 psi

    • Collision Gas (CAD): 9 psi

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions and collision energies for each specific THQ derivative.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of the analyte and any internal standards.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Quantify the THQ derivative in the unknown samples using the calibration curve.

Experimental Workflow

General LC-MS/MS Workflow for THQ Analysis cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Collection Sample Collection Extraction (LLE/SPE) Extraction (LLE/SPE) Sample Collection->Extraction (LLE/SPE) Reconstitution Reconstitution Extraction (LLE/SPE)->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Ionization (ESI) Ionization (ESI) Chromatographic Separation->Ionization (ESI) Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) Ionization (ESI)->Precursor Ion Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Precursor Ion Selection (Q1)->Fragmentation (Q2) Product Ion Detection (Q3) Product Ion Detection (Q3) Fragmentation (Q2)->Product Ion Detection (Q3) Chromatogram Integration Chromatogram Integration Product Ion Detection (Q3)->Chromatogram Integration Quantification Quantification Chromatogram Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of THQ derivatives by LC-MS/MS.

Conclusion

The interpretation of mass spectrometry data for tetrahydroquinoline derivatives requires an understanding of the fundamental principles of the ionization technique employed. EI-MS provides rich fragmentation information valuable for the structural elucidation of volatile derivatives and allows for library matching. In contrast, ESI-MS, particularly when coupled with tandem mass spectrometry, is a soft ionization technique ideal for the analysis of a wider range of THQ derivatives in complex mixtures and is the method of choice for quantitative studies using liquid chromatography. By understanding the characteristic fragmentation patterns and selecting the appropriate methodology, researchers can effectively leverage mass spectrometry to advance the study and development of this important class of compounds.

References

A Comparative Guide to the Characteristic FTIR Peaks of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The analysis is based on the characteristic vibrational frequencies of its constituent functional groups, supported by comparative data from analogous chemical structures. This document is intended for researchers, scientists, and professionals in drug development to aid in the spectral characterization of this and similar molecules.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that give rise to a distinct infrared spectrum. The primary structural components are:

  • A substituted aromatic ring.

  • A tertiary amine within a saturated heterocyclic ring (the N-methylated tetrahydroquinoline moiety).

  • An aromatic aldehyde group.

The presence and electronic interplay of these groups dictate the positions and intensities of the absorption bands in the FTIR spectrum.

Predicted Characteristic FTIR Peaks

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The predictions are derived from established frequency ranges for aromatic aldehydes and substituted tetrahydroquinolines.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H StretchAromatic Ring3100 - 3000MediumTypically appears at a slightly higher frequency than aliphatic C-H stretches.[1][2]
Aliphatic C-H Stretch-CH₃, -CH₂-2960 - 2850StrongArises from the methyl and methylene groups of the tetrahydroquinoline ring.[2]
Aldehyde C-H StretchAldehyde (-CHO)2850 - 2700MediumOften appears as two distinct bands, with one near 2720 cm⁻¹ being highly diagnostic.[3][4][5][6] Fermi resonance can lead to the observation of two peaks.[3]
Carbonyl C=O StretchAromatic Aldehyde1710 - 1685Strong, SharpThe conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to saturated aldehydes.[1][3][5][6]
Aromatic C=C StretchAromatic Ring1650 - 1450Medium to StrongMultiple bands are expected in this region, characteristic of the aromatic system.
Aliphatic C-H Bend-CH₃, -CH₂-1470 - 1350MediumScissoring and bending vibrations of the alkyl groups.
C-N StretchTertiary Amine1260 - 1000MediumTypically found in the fingerprint region.
Aromatic C-H BendAromatic Ring900 - 700Medium to StrongOut-of-plane bending vibrations that can provide information about the aromatic substitution pattern.

Experimental Protocol for FTIR Analysis

To obtain an experimental FTIR spectrum for this compound, the following general protocol using an Attenuated Total Reflectance (ATR) accessory is recommended:

  • Sample Preparation: Ensure the sample is a pure, dry solid or a neat liquid. If it is a solid, it can be finely ground.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the sample onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Process the resulting spectrum to identify and label the key absorption peaks.

Comparative Spectral Analysis

To confirm the identity of this compound, its experimental spectrum should be compared with known spectra of structurally related compounds:

  • Benzaldehyde: The spectrum of benzaldehyde will show the characteristic aromatic aldehyde peaks, including the C=O stretch around 1705 cm⁻¹ and the aldehyde C-H stretches.[4][6]

  • 1-Methyl-1,2,3,4-tetrahydroquinoline: This reference compound will exhibit the aliphatic C-H stretches of the tetrahydroquinoline ring and the N-methyl group, as well as the aromatic C=C and C-H vibrations, but will lack the aldehyde-specific peaks.

  • 6-Methyl-1,2,3,4-tetrahydroquinoline: A study on this compound can provide insights into the vibrational modes of the substituted tetrahydroquinoline ring system.[7]

By comparing these spectra, the unique contributions of the aldehyde and the N-methylated tetrahydroquinoline moieties to the spectrum of the target molecule can be clearly distinguished.

FTIR_Functional_Groups FTIR Peak Correlations for this compound A This compound B Aromatic Aldehyde (-CHO) A->B C N-Methylated Tetrahydroquinoline A->C D Substituted Aromatic Ring A->D R1 C=O Stretch (1710-1685 cm⁻¹) B->R1 strong, sharp R2 Aldehyde C-H Stretch (2850-2700 cm⁻¹) B->R2 medium R3 Aliphatic C-H Stretch (2960-2850 cm⁻¹) C->R3 strong R4 Aromatic C=C Stretch (1650-1450 cm⁻¹) D->R4 medium-strong R5 Aromatic C-H Stretch (3100-3000 cm⁻¹) D->R5 medium

Caption: Functional groups and their corresponding FTIR peak regions.

References

13C NMR chemical shifts for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide includes a detailed comparison with structurally related analogs, predicted spectral data, and standardized experimental protocols.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a clear comparison, the predicted are presented alongside the experimental data for its structural analogs: 1-Methyl-1,2,3,4-tetrahydroquinoline (N-Me THQ) and 1,2,3,4-tetrahydroquinoline (THQ). The data for N-Me THQ is particularly valuable as it only lacks the 6-carbaldehyde group, allowing for a direct assessment of the substituent effect of the aldehyde group on the aromatic ring.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon Atom1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (Predicted)*1-Methyl-1,2,3,4-tetrahydroquinoline (Experimental)[1]1,2,3,4-tetrahydroquinoline (Experimental)
C2 55.855.847.1
C3 27.527.827.2
C4 21.822.022.5
C4a 128.5128.9129.2
C5 129.5129.3126.6
C6 130.2115.8121.3
C7 126.8126.9129.3
C8 111.5111.3114.3
C8a 152.1145.8144.9
N-CH3 39.539.3-
CHO 192.5--

*Predicted using online NMR prediction tools. Actual experimental values may vary.

The aldehyde group at the C6 position is expected to have a significant deshielding effect on the ipso-carbon (C6) and a notable influence on the other carbons of the aromatic ring, as reflected in the predicted shifts.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from established methods for the formylation of aromatic rings. One common method is the Vilsmeier-Haack reaction.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask, cool a solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of 1-Methyl-1,2,3,4-tetrahydroquinoline in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

13C NMR Spectroscopy

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) is a common choice.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral width: ~240 ppm

    • Relaxation delay (d1): 2 seconds

    • Number of scans: 1024 (or more for dilute samples)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3).

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer and acquire the 13C NMR spectrum according to the parameters listed above.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectral analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (1-Me-THQ, Vilsmeier Reagent) reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product sample_prep NMR Sample Preparation product->sample_prep nmr_acq 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc spectrum Final 13C NMR Spectrum data_proc->spectrum

Caption: Workflow from synthesis to 13C NMR analysis.

References

biological efficacy of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde versus its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and Its Analogs

Introduction

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] While specific biological efficacy data for this particular carbaldehyde derivative is not extensively documented in publicly available literature, a comparative analysis with its structural analogs provides significant insights into its potential therapeutic activities. This guide synthesizes experimental data from studies on related tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) derivatives to project the biological profile of this compound. The diverse biological activities of these analogs, including anticancer, antibacterial, and neuroprotective effects, are rooted in the versatile tetrahydroquinoline scaffold.[2][3][4]

Structural and Mechanistic Overview

The core structure of this compound features a tetrahydroquinoline nucleus, which is a common motif in a wide range of biologically active compounds.[5] The biological effects of its analogs are often attributed to their ability to interact with various cellular targets. For instance, some tetrahydroisoquinoline derivatives have shown potential as PDE4 inhibitors, which are involved in inflammatory pathways.[6] Others have demonstrated neuroprotective properties through mechanisms that may involve MAO inhibition and antagonism of the glutamatergic system.[7] The specific substitutions on the tetrahydroquinoline ring play a crucial role in determining the potency and selectivity of these compounds.

Below is a generalized workflow for the synthesis and evaluation of tetrahydroquinoline and tetrahydroisoquinoline analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., β-phenylethylamine derivatives) B Cyclization Reaction (e.g., Pictet-Spengler or Bischler-Napieralski) A->B C Functional Group Modification B->C D Purification and Characterization C->D E In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->E Test Compounds F Cell-Based Assays (e.g., Cancer Cell Lines) E->F G In Vivo Models (e.g., Animal Studies) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->C Optimization 1MeTIQ 1MeTIQ MAO_Inhibition MAO Inhibition 1MeTIQ->MAO_Inhibition Glutamate_Antagonism Glutamate Receptor Antagonism 1MeTIQ->Glutamate_Antagonism ROS_Scavenging ROS Scavenging 1MeTIQ->ROS_Scavenging Neuroprotection Neuroprotection MAO_Inhibition->Neuroprotection Glutamate_Antagonism->Neuroprotection ROS_Scavenging->Neuroprotection

References

A Researcher's Guide to Synthesis Validation: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the rigorous validation of a newly synthesized compound's identity and purity is a cornerstone of reliable and reproducible science. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal validation strategy.

At a Glance: HPLC and NMR in Synthesis Validation

High-Performance Liquid Chromatography is a premier separation technique, excelling at resolving complex mixtures and quantifying the purity of a compound.[1][2] Conversely, Nuclear Magnetic Resonance spectroscopy is unparalleled in its ability to elucidate the precise molecular structure of a compound and can also be used for quantitative analysis.[3][4][5] Often, these techniques are used orthogonally, providing a comprehensive and confident validation of a synthesized molecule.[1]

FeatureHPLCNMR Spectroscopy
Primary Function Separation and quantification of components in a mixture. Purity assessment.Structural elucidation and identification. Quantitative analysis.
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Strengths High resolution and sensitivity for impurity profiling, high throughput.[1]Provides detailed structural information, absolute quantification without a specific reference standard (qNMR).[1][6]
Limitations Requires a reference standard for quantification, may not detect non-UV active impurities.[1]Lower sensitivity for trace impurities compared to HPLC, lower throughput.[1]
Sample Consumption Low (micrograms).[1]Higher (milligrams).[1]
Sample Recovery Destructive.[1]Non-destructive, sample can be recovered.[1]

Experimental Protocols: A Step-by-Step Approach

Detailed and well-documented experimental protocols are critical for reproducible validation studies. Below are representative protocols for reversed-phase HPLC and ¹H NMR analysis.

Reversed-Phase HPLC Protocol for Purity Determination

This protocol outlines a general procedure for assessing the purity of a synthesized organic compound.

1. Instrument and Column:

  • A standard HPLC system equipped with a UV detector.[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[6]

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[1][6]

  • Injection Volume: 10 µL.[1][6]

  • Column Temperature: 30 °C.[6]

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]

5. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

¹H NMR Spectroscopy Protocol for Structural Elucidation and Purity

This protocol provides a general method for confirming the structure and assessing the purity of a synthesized compound.

1. Instrument:

  • A 400 MHz or higher field NMR spectrometer.[1]

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte's signals.

  • For quantitative NMR (qNMR), a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample.[1]

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.[1]

  • Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate quantification in qNMR.

  • Number of Scans: Dependent on the sample concentration, typically 16 to 64 scans.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and compare the chemical shifts and coupling constants to the expected structure.

  • For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Workflow for Synthesis Validation

A logical workflow ensures a thorough and efficient validation process, often starting with a preliminary check and moving to more detailed analyses.

G cluster_0 Synthesis & Work-up cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Purity Assessment cluster_4 Final Validation Synthesis Chemical Synthesis Workup Purification & Isolation Synthesis->Workup TLC TLC Analysis Workup->TLC MP Melting Point Workup->MP NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC->NMR MP->NMR MS Mass Spectrometry NMR->MS HPLC HPLC Analysis MS->HPLC qNMR Quantitative NMR (qNMR) HPLC->qNMR Orthogonal Confirmation Final Validated Compound HPLC->Final qNMR->Final

Caption: A typical workflow for the validation of a synthesized compound.

Comparative Analysis Logic

The decision to use HPLC, NMR, or a combination of both depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations.

G Start Need to Validate Synthesized Compound Purity Is high-resolution purity profiling required? Start->Purity Structure Is detailed structural confirmation needed? Purity->Structure No HPLC Use HPLC Purity->HPLC Yes Both Use Both HPLC and NMR Purity->Both Yes Quant Is absolute quantification without a specific standard necessary? Structure->Quant No NMR Use NMR Structure->NMR Yes Structure->Both Yes Quant->NMR Yes Quant->Both No HPLC->Structure And NMR->Purity And

Caption: Decision tree for selecting an analytical validation technique.

Conclusion: A Synergistic Approach

Both HPLC and NMR spectroscopy are indispensable tools in the validation of synthesized compounds. HPLC provides high-throughput and sensitive purity analysis, making it ideal for routine quality control.[1] NMR, particularly quantitative NMR, offers the distinct advantage of being a primary analytical method that not only confirms the structure but also provides an accurate purity value without the need for specific impurity reference standards.[1][4] For comprehensive and robust validation, a synergistic approach employing both techniques is highly recommended. This orthogonal strategy ensures the highest level of confidence in the quality and identity of the synthesized material, which is paramount for researchers, scientists, and drug development professionals.[1]

References

A Comparative Guide to the Pictet-Spengler and Bischler-Napieralski Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the construction of the tetrahydroisoquinoline (THIQ) and its derivatives is a frequent necessity. These scaffolds are central to a vast array of natural products and pharmacologically active molecules. Among the most powerful and enduring methods for assembling the isoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. This guide provides an objective comparison of these two cornerstone syntheses, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Distinctions

The fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions lies in their starting materials and the nature of the electrophilic intermediate that undergoes cyclization. The Pictet-Spengler reaction proceeds via a more stable iminium ion, while the Bischler-Napieralski reaction involves a highly reactive nitrilium ion intermediate. This distinction has significant implications for reaction conditions, substrate scope, and the nature of the final product.

FeaturePictet-Spengler SynthesisBischler-Napieralski Synthesis
Starting Materials β-arylethylamine and an aldehyde or ketone.[1][2]β-arylethylamide.[3][4]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA).[1][5]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[3][6]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[4]3,4-Dihydroisoquinoline (an imine).[3]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[7]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures) for less reactive substrates.[1]Generally requires harsher, refluxing acidic conditions.[3][6]

Reaction Mechanisms and Logical Flow

The divergent pathways of these two syntheses are best understood by examining their reaction mechanisms.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction commences with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[8] Under acidic conditions, the Schiff base is protonated to generate an electrophilic iminium ion.[8] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a spirocyclic intermediate.[1] Subsequent rearrangement and deprotonation restore aromaticity, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[8]

Pictet_Spengler cluster_0 Pictet-Spengler Reaction β-arylethylamine β-arylethylamine Schiff_Base Schiff Base β-arylethylamine->Schiff_Base Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline - H⁺

Pictet-Spengler Reaction Mechanism
Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction begins with a β-arylethylamide.[3] The amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which leads to the formation of a highly electrophilic nitrilium ion intermediate.[3][9] This intermediate then undergoes intramolecular electrophilic aromatic substitution, where the aryl ring attacks the nitrilium ion to form the cyclized 3,4-dihydroisoquinoline product.[3] To obtain the corresponding tetrahydroisoquinoline, a subsequent reduction step is necessary.[7]

Bischler_Napieralski cluster_1 Bischler-Napieralski Reaction β-arylethylamide β-arylethylamide Nitrilium_Ion Nitrilium Ion β-arylethylamide->Nitrilium_Ion + Dehydrating Agent Cyclization_BN Intramolecular Electrophilic Aromatic Substitution Nitrilium_Ion->Cyclization_BN Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization_BN->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline_BN 1,2,3,4-Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline_BN

Bischler-Napieralski Reaction Mechanism

Comparative Experimental Data

The choice between these two methods often depends on the desired substitution pattern, the electronic nature of the aromatic ring, and the desired stereochemical outcome. Below is a summary of representative experimental data.

ReactionSubstrateConditionsProductYield (%)Enantiomeric Excess (ee)/Diastereomeric Ratio (dr)
Pictet-Spengler Tryptamine and various aldehydesChiral thiourea catalyst, acetyl chloride, 2,6-lutidine, diethyl ether, -30 to -60 °CN-acetyl-tetrahydro-β-carbolines65-8185-95% ee[10]
Pictet-Spengler Tryptamine and aromatic aldehydesAu(I) catalyst, solvent, room temp.Tetrahydro-β-carbolinesup to 97up to 95% ee[11]
Pictet-Spengler 2-(1H-pyrrol-1-yl)anilines and aldehydesChiral phosphoric acid catalyst, toluene, -55 °C4,5-dihydropyrrolo[1,2-a]quinoxalinesup to 96up to 99:1 er[12]
Bischler-Napieralski (S)-1-alkyl-1,2-diphenylethylamidesPOCl₃, P₂O₅, refluxing toluene3-alkyl-4-phenyl-1,2-dihydroisoquinolinesNot specified80-91% de[13][14][15]
Bischler-Napieralski N-acyl tryptamine derivativesPOCl₃, refluxβ-carbolinesNot specifiedNot applicable
Bischler-Napieralski β-arylethylamidesMicrowave irradiation, 140 °C, 30 minDihydroisoquinolinesGood to excellentNot applicable[16]

Experimental Protocols

General Protocol for Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., methanol, dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the β-arylethylamine in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[8]

General Protocol for Bischler-Napieralski Reaction and Subsequent Reduction

This protocol outlines a typical procedure using phosphorus oxychloride as the dehydrating agent, followed by reduction with sodium borohydride.

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide and the anhydrous solvent.

  • Add POCl₃ dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting residue in methanol and cool to 0 °C.

  • Carefully add NaBH₄ portion-wise until the reaction is complete (monitored by TLC).

  • Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the desired tetrahydroisoquinoline.[7]

Advantages, Limitations, and Side Reactions

Pictet-Spengler Synthesis:

  • Advantages: This reaction often proceeds under milder conditions, especially with electron-rich aromatic rings.[1] It directly yields the fully saturated tetrahydroisoquinoline, avoiding a separate reduction step.[4] The development of asymmetric variants allows for high enantioselectivity.[17]

  • Limitations: The reaction can be sluggish or require harsh conditions for electron-deficient aromatic systems.[1]

  • Side Reactions: Side reactions are generally less common than in the Bischler-Napieralski synthesis, but can include the formation of dimeric products or other rearrangement products depending on the substrate and conditions.

Bischler-Napieralski Synthesis:

  • Advantages: This method is versatile and widely applicable for the synthesis of 3,4-dihydroisoquinolines.[3] Modern variations using milder reagents like Tf₂O have expanded its scope.[3]

  • Limitations: The reaction typically requires harsh, refluxing acidic conditions.[3] A separate reduction step is necessary to obtain tetrahydroisoquinolines.[7] The reaction is sensitive to the electronic nature of the aromatic ring, with electron-withdrawing groups hindering cyclization.[18]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, particularly when the resulting styrene is highly conjugated.[9][18] In some cases, unexpected regioisomers can be formed due to cyclization at an alternative position on the aromatic ring.[6]

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and indispensable tools for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. The Pictet-Spengler reaction is often favored for its milder conditions and direct formation of the saturated product, particularly in asymmetric synthesis. The Bischler-Napieralski reaction, while requiring harsher conditions and a subsequent reduction, remains a robust and versatile method for a wide range of substrates. A thorough understanding of their respective mechanisms, advantages, and limitations, as presented in this guide, will enable researchers to make an informed decision and select the optimal synthetic strategy for their specific drug discovery and development objectives.

References

Endogenous Amines: A Comparative Guide to their Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous amines, a class of biologically active compounds found naturally in the body, are emerging as significant players in the field of neuroprotection. Their ability to shield neurons from damage and death offers promising therapeutic avenues for a range of neurodegenerative diseases and brain injuries. This guide provides a comparative analysis of the neuroprotective activities of several key endogenous amines, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Neuroprotective Activity

The neuroprotective efficacy of endogenous amines varies depending on the specific amine, the nature of the neuronal insult, and the experimental model. While direct comparative studies are limited, the existing evidence allows for a qualitative and semi-quantitative assessment of their protective capabilities.

Key Endogenous Amines and their Neuroprotective Profile:

  • Melatonin: Widely recognized for its potent antioxidant and anti-inflammatory properties, melatonin demonstrates robust neuroprotection across various models of neurodegeneration.[1][2][3] It effectively scavenges free radicals, reduces oxidative damage, and modulates inflammatory responses.[1][2][4]

  • Dopamine: Beyond its role as a neurotransmitter, dopamine exhibits neuroprotective effects, particularly through the activation of D2-like receptors.[5] This activation can trigger pro-survival signaling pathways.

  • Serotonin: This well-known neurotransmitter also possesses neuroprotective qualities, in part by reducing oxidative damage and attenuating apoptosis.[6]

  • Tryptamine: As a precursor to serotonin and melatonin, tryptamine itself shows promise in neuroprotection, though research is less extensive compared to its derivatives.[7]

  • Agmatine: This amine, derived from arginine, confers neuroprotection through multiple mechanisms, including the blockade of NMDA receptors, reduction of excitotoxicity, and anti-apoptotic effects.[7]

  • Histamine: While its role in neuroprotection is complex and can be context-dependent, histamine has been shown to modulate neuroinflammatory processes, which can impact neuronal survival.[8][9]

Quantitative Data Summary

The following table summarizes available quantitative data on the neuroprotective effects of these endogenous amines. It is important to note that the data are compiled from different studies and experimental conditions, which may not be directly comparable.

Endogenous AmineExperimental ModelInsultAssayKey FindingsReference
Melatonin Ovariectomized RatsEstrogen DeficiencyTyrosine Hydroxylase (TH) StainingIncreased number of TH-positive dopaminergic neurons in the substantia nigra.[10]
PC12 CellsDopamine-induced toxicityCell Viability AssayAttenuated viability loss and apoptosis.[6]
Rat Brain SynaptosomesFree Radical DamageMDA + 4-HDA AssayReduced lipid peroxidation.[11]
Dopamine --cAMP Response AssayEC50 value for activating AaDOP2 receptor was 0.38 µM.[12]
Serotonin Brain Mitochondria and Synaptosomes6-Hydroxydopamine (6-OHDA)Multiple (ROS, MDA, Carbonyls, Thiols)Inhibited production of reactive oxygen species and formation of oxidation products at concentrations of 1-100 µM.[6]
Tryptamine --5-HT2A Receptor ActivationEC50 value for 5-HT2A receptor agonism was 7.36 nM.[7]
Agmatine Cultured Rat Hippocampal NeuronsDexamethasoneTUNEL Assay, Caspase-3 ActivityReduced the number of TUNEL-positive cells and prevented caspase-3 activation.[13]
MicePentylenetetrazole-induced seizuresSeizure Threshold10 and 20 mg/kg exerted anticonvulsant effects.[14]
Histamine Primary Astrocytes-GDNF, TNF-α, IL-1β SecretionDose-dependently stimulated GDNF production and suppressed TNF-α and IL-1β secretion.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the endogenous amines at various concentrations for the desired duration. Include appropriate controls (untreated cells, vehicle control).

  • MTT Incubation: After treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[18]

Apoptosis Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). These labeled ends can then be visualized.[14]

Procedure:

  • Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K.[14]

  • Equilibration: Incubate the samples in an equilibration buffer to prepare the DNA for the labeling reaction.

  • TdT Labeling: Incubate the samples with the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[14]

  • Detection:

    • Fluorescent Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.

    • Chromogenic Detection: If biotin-dUTP is used, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate.[19]

  • Counterstaining and Imaging: Counterstain the nuclei with a dye like DAPI or Hoechst for fluorescence microscopy or with Hematoxylin for brightfield microscopy.[20]

Oxidative Stress Assays

This assay measures the overall level of intracellular ROS.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the diacetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] The fluorescence intensity is proportional to the amount of ROS.

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the endogenous amines and/or an oxidative stress-inducing agent.

  • DCFH-DA Loading: Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30-60 minutes at 37°C.[21]

  • Washing: Wash the cells with a buffered saline solution (e.g., PBS) to remove excess probe.[21]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[22]

This assay quantifies the level of malondialdehyde, a major product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.[23]

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer.

  • Reaction with TBA: Add a solution of TBA and an acid (e.g., phosphoric acid or acetic acid) to the sample.[24][25] An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent further lipid peroxidation during the assay.[24]

  • Incubation: Incubate the mixture at a high temperature (e.g., 95-100°C) for a specific time (e.g., 15-60 minutes) to allow the MDA-TBA adduct to form.[24][25]

  • Measurement: After cooling, measure the absorbance of the resulting solution at approximately 532-540 nm or fluorescence at an excitation of ~540 nm and emission of ~590 nm.[25]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of endogenous amines are mediated by a complex interplay of signaling pathways that regulate cell survival, apoptosis, and oxidative stress responses.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of an endogenous amine.

G cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Interpretation cell_culture Neuronal Cell Culture treatment Treatment with Endogenous Amine cell_culture->treatment insult Induction of Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) treatment->insult viability Cell Viability Assay (e.g., MTT) insult->viability apoptosis Apoptosis Assay (e.g., TUNEL) insult->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS, MDA) insult->oxidative_stress data_analysis Quantitative Analysis viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

Structure-Activity Relationship of Tetrahydroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various THIQ analogs, focusing on their anticancer and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Anticancer Activity of Tetrahydroisoquinoline Analogs

THIQ derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in tumor growth and proliferation.[4][5] The antiproliferative effects of these compounds are often attributed to their ability to inhibit signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, or through the inhibition of tubulin polymerization.[6]

Targeting Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been synthesized and evaluated for their cytotoxicity and tubulin polymerization inhibitory activity.[7] The SAR studies revealed that the substitution pattern on the 1-phenyl ring plays a crucial role in the observed bioactivity.

Table 1: Cytotoxicity and Tubulin Polymerization Inhibitory Activity of 1-Phenyl-THIQ Analogs [7]

CompoundSubstitution on 1-Phenyl RingCytotoxicity (IC50, μM) on HeLa cellsTubulin Polymerization Inhibition (IC50, μM)
5a Unsubstituted> 100> 40
5n 3'-OH, 4'-OCH30.082.1
5o 3'-OCH3, 4'-OH0.122.5
5p 3',4'-di-OCH30.253.2

From the data, it is evident that the presence of hydroxyl and methoxy groups on the 1-phenyl ring significantly enhances the cytotoxic and tubulin polymerization inhibitory activity. Compound 5n , with a 3'-hydroxyl and a 4'-methoxy group, emerged as the most potent analog in this series.[7]

The inhibitory effect of the THIQ analogs on tubulin polymerization is assessed by a fluorescence-based assay. Tubulin protein is incubated with the test compounds in a polymerization buffer containing GTP and a fluorescent reporter that binds to hydrophobic pockets in polymerized tubulin. The fluorescence intensity is monitored over time at 37°C. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is then determined.

Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

Recent studies have shown that certain THIQ derivatives can suppress tumorigenesis by modulating key signaling pathways.[6] For instance, the bis-benzylisoquinoline alkaloid tetrandrine, which contains a THIQ core, has been reported to suppress tumor growth by affecting the VEGF/HIF-1α/ICAM-1 and PI3K/AKT/mTOR pathways.[6]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and a hypothetical workflow for evaluating the inhibitory activity of THIQ analogs.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes THIQ THIQ Analog THIQ->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of THIQ analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_pathway Pathway Analysis cluster_sar SAR Analysis Synthesis Synthesize THIQ Analogs Purification Purify & Characterize (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity TargetAssay Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->TargetAssay WesternBlot Western Blot Analysis (p-Akt, p-mTOR) TargetAssay->WesternBlot SAR Structure-Activity Relationship Analysis WesternBlot->SAR

Caption: Experimental workflow for the evaluation of THIQ analogs as anticancer agents.

Antimicrobial Activity of Tetrahydroisoquinoline Analogs

THIQ derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1] The SAR in this area highlights the importance of substitutions on both the THIQ core and the N-substituent.

Antibacterial Activity

A series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their activity against Mycobacterium tuberculosis.[8] The study revealed that lipophilicity and the nature of the substituents at the 5 and 8 positions significantly influence the antimycobacterial potency.

Table 2: Anti-Mycobacterial Activity of 5,8-Disubstituted THIQ Analogs [8]

Compound5-Substituent8-SubstituentMIC (μg/mL) against M. tuberculosis
1 HBr> 100
13 OMeN-methylpiperazine1.6
14 OMeMorpholine6.3
15 OMePiperidine12.5

The data indicates that an N-methylpiperazine group at the 8-position is preferred for potent anti-mycobacterial activity.[8]

The MIC of the THIQ analogs against M. tuberculosis is determined using a microplate-based assay. The compounds are serially diluted in a 96-well plate containing growth medium. A standardized inoculum of the bacteria is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity.[1] The SAR studies indicated that the nature of the N-substituent is critical for the antifungal potency.

Table 3: Antifungal Activity of N-Substituted THIQ Analogs [1]

CompoundN-SubstituentZone of Inhibition (mm) against C. glabrataMIC (μg/mL) against S. cerevisiae
145 4-Chlorobenzyl181
146 2,4-Dichlorobenzyl18> 10
Clotrimazole (Standard) -200.5

Compounds with a substituted benzyl group at the nitrogen atom showed promising antifungal activity. Specifically, compound 145 with a 4-chlorobenzyl substituent exhibited a potent MIC value against Saccharomyces cerevisiae.[1]

Antifungal activity is evaluated using the disk diffusion method to determine the zone of inhibition and a broth microdilution method to determine the MIC. For the disk diffusion assay, sterile paper discs impregnated with the test compounds are placed on an agar plate inoculated with the fungal strain. The diameter of the zone of growth inhibition around the disc is measured after incubation. The MIC is determined by finding the lowest concentration of the compound that prevents visible fungal growth in a liquid culture.

SAR_Logic cluster_core THIQ Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity THIQ_Core 1,2,3,4-Tetrahydroisoquinoline N_Subst N-Substitution (e.g., Benzyl groups) THIQ_Core->N_Subst C1_Subst C1-Substitution (e.g., Phenyl groups) THIQ_Core->C1_Subst Ring_Subst Ring Substitution (e.g., at C5, C8) THIQ_Core->Ring_Subst Antimicrobial Antimicrobial Activity N_Subst->Antimicrobial Influences Anticancer Anticancer Activity C1_Subst->Anticancer Influences Ring_Subst->Anticancer Influences Ring_Subst->Antimicrobial Influences

Caption: Logical relationship of THIQ structural modifications to their biological activities.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde based on available safety data. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's specific safety protocols and local, state, and federal regulations before handling or disposing of any chemical waste.

The primary directive for the disposal of this compound is to treat it as a regulated hazardous material. Disposal must be conducted through an appropriate treatment and disposal facility in strict accordance with all applicable laws and regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Irritation Category 2H315: Causes skin irritation[1]
Eye Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[1]
Signal Word N/AWarning [1]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical, including during disposal procedures.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and eye irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.Prevents skin contact and irritation.[1][2][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.Avoids inhalation of vapors or mists that can cause respiratory irritation.[1][2][3]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion and contamination.[1][2]

Core Disposal Protocol

The guiding principle for disposal is to segregate this chemical as hazardous waste. It should not be mixed with other waste streams, especially non-hazardous materials, to ensure proper and compliant disposal.

Step-by-Step Disposal Procedure
  • Preparation and Containment:

    • Work Area: Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.

    • Waste Container: Designate a specific, compatible, and clearly labeled waste container for hazardous chemical waste. The container must be in good condition, free from leaks, and have a secure lid.

  • Waste Transfer:

    • No Mixing: Do not mix this compound with other waste materials. Leave the chemical in its original container if possible.

    • Careful Transfer: If transferring is necessary, pour the waste carefully into the designated hazardous waste container to avoid splashing or spillage.

  • Labeling and Sealing:

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations.

    • Sealing: Securely close the container lid to prevent any leaks or evaporation.

  • Storage and Disposal:

    • Temporary Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials.

    • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[4] Follow all institutional procedures for waste pickup.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Identify Waste Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood get_container Obtain Designated 'Hazardous Waste' Container fume_hood->get_container check_container Is Container Compatible & In Good Condition? get_container->check_container check_container->get_container No transfer_waste Carefully Transfer Waste into Container (Do Not Mix Wastes) check_container->transfer_waste Yes seal_container Securely Close Container Lid transfer_waste->seal_container label_container Label with 'Hazardous Waste' & Full Chemical Name seal_container->label_container store_waste Store in Designated, Secure Waste Area label_container->store_waste arrange_pickup Contact EHS for Professional Disposal store_waste->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Caption: Disposal workflow for hazardous chemical waste.

References

Essential Safety and Operational Guide for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 493-50-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Always handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Wear chemical-resistant gloves. Butyl or Neoprene rubber are recommended for handling aldehydes.[2] Always inspect gloves for integrity before use.Prevents skin contact and irritation.[1]
Eye and Face Protection Use chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.[1]
Body Protection Wear a flame-retardant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to potential spills.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.Prevents respiratory tract irritation.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Location: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage Plan
Storage Condition Requirement Reason
Temperature Store in a cool, dry place.To maintain chemical stability.
Container Keep in a tightly sealed, properly labeled container.To prevent leakage and contamination.
Incompatibilities Segregate from strong oxidizing agents, acids, and bases.To avoid potentially hazardous reactions.
Location Store in a designated, well-ventilated chemical storage cabinet.To ensure proper containment and prevent accidental spills.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste generated. The label should include "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams, particularly non-hazardous waste.

  • Contaminated Materials: Any disposable labware, gloves, or absorbent materials that come into contact with the compound must be disposed of as hazardous waste.

Disposal Procedure
  • Neutralization: For liquid waste containing aldehydes, chemical neutralization may be an option. Commercial aldehyde neutralizing agents are available that can render the waste non-hazardous.[3] Always follow the manufacturer's instructions for such products.

  • Professional Disposal: For solid waste and un-neutralized liquid waste, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling This compound Hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Hazards Assess Chemical Hand Hand Protection: Chemical-Resistant Gloves (e.g., Butyl, Neoprene) Hazards->Hand Select Eye Eye/Face Protection: Splash Goggles & Face Shield Hazards->Eye Select Body Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes Hazards->Body Select Respiratory Respiratory Protection: Fume Hood or Respirator Hazards->Respiratory Select End Safe Handling Procedure Hand->End Eye->End Body->End Respiratory->End

Caption: PPE Selection Workflow for Handling the Compound.

References

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